2,4,6-Trimethylbenzyl mercaptan
Description
Properties
IUPAC Name |
(2,4,6-trimethylphenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-7-4-8(2)10(6-11)9(3)5-7/h4-5,11H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZYEPXPMRRXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CS)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40306896 | |
| Record name | 2,4,6-Trimethylbenzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21411-42-7 | |
| Record name | 2,4,6-Trimethylbenzenemethanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21411-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 181935 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021411427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21411-42-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=181935 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4,6-Trimethylbenzyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40306896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenemethanethiol, 2,4,6-trimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 2,4,6-Trimethylbenzyl Mercaptan
Structural Dynamics, Synthetic Pathways, and Surface Chemistry Applications[1][2]
Executive Summary & Physicochemical Profile[1][2][3]
2,4,6-Trimethylbenzyl mercaptan (Mesitylmethanethiol) represents a specialized class of aromatic thiols where the steric bulk of the mesityl group fundamentally alters its reactivity and packing behavior compared to unsubstituted benzyl mercaptan.[1] While its primary identification metric is its molecular weight, its value in drug development and materials science lies in its ability to form loosely packed Self-Assembled Monolayers (SAMs) and serve as an acid-labile protecting group.[2][1]
Core Chemical Identity[1][2]
| Parameter | Specification | Notes |
| Molecular Weight | 166.28 g/mol | Calculated based on |
| Exact Mass | 166.0816 g/mol | Monoisotopic mass for MS calibration |
| CAS Registry Number | 21411-42-7 | Specific to the thiol form |
| Formula | ||
| Appearance | White to off-white crystalline solid | Low melting point solid |
| Melting Point | 46–48 °C | Distinct from liquid benzyl mercaptan |
| Boiling Point | ~120 °C (at 5 mmHg) | Requires high vacuum for distillation |
| Solubility | Soluble in | Insoluble in water |
Synthetic Methodology: The Thiourea Protocol
Expertise & Causality:
Direct nucleophilic substitution of benzyl halides with hydrosulfide (
Workflow Diagram
Figure 1: Step-wise synthetic pathway preventing thioether dimerization via isothiouronium intermediate.
Detailed Protocol
Step 1: Formation of Isothiouronium Salt
-
Reagents: Dissolve 2,4,6-trimethylbenzyl chloride (1.0 eq) and thiourea (1.1 eq) in absolute ethanol (5 mL per mmol).
-
Reaction: Heat to reflux under an inert atmosphere (
).[1]-
Critical Insight: Unlike unsubstituted benzyl chloride which reacts in ~1 hour, the mesityl derivative requires 3–5 hours due to the ortho-methyl groups hindering the backside attack on the benzylic carbon.
-
-
Observation: The product usually precipitates as a white crystalline solid (Isothiouronium chloride) upon cooling.[1]
-
Isolation: Filter the solid and wash with cold ethanol to remove unreacted starting materials.[1]
Step 2: Alkaline Hydrolysis
-
Hydrolysis: Suspend the salt in 5M NaOH (aq) and heat to reflux for 2 hours under
. -
Work-up: Cool the mixture on ice. Acidify carefully with HCl to pH ~2.[1]
-
Extraction: Extract with Dichloromethane (DCM) x3. The thiol will partition into the organic layer.
-
Purification: Dry over
and concentrate. If necessary, purify via vacuum sublimation or recrystallization from hexanes (due to its solid nature at RT).[1]
Structural Dynamics & Surface Applications[2]
The "molecular weight" of this compound is most relevant when calculating surface coverage on gold electrodes or nanoparticles. The 2,4,6-trimethyl substitution pattern introduces a "molecular wedge" effect.[1]
Steric Control in SAM Formation
In Self-Assembled Monolayers (SAMs), simple benzyl mercaptan (
-
Defect Engineering: The ortho-methyl groups force the aromatic rings apart.[1]
-
Application: This "loose" packing is utilized to create mixed monolayers where the mesityl thiol acts as a spacer, allowing larger analytes or enzymes to insert into the layer without being sterically crowded.
Figure 2: Schematic comparison of packing density. The mesityl group creates functional voids on the surface.
Protecting Group Chemistry
In peptide synthesis, the 2,4,6-trimethylbenzyl group serves as an acid-labile sulfur protecting group (S-Tmb).[2][1]
-
Mechanism: The electron-donating methyl groups stabilize the benzylic carbocation intermediate upon acid treatment (TFA), allowing for cleaner deprotection compared to unsubstituted benzyl groups.[1]
Analytical Validation
To validate the identity of the synthesized 2,4,6-trimethylbenzyl mercaptan, the following spectral signatures must be confirmed:
| Method | Diagnostic Signal | Interpretation |
| 1H NMR | Ortho-methyl protons | |
| Para-methyl protons | ||
| Benzylic | ||
| Thiol | ||
| MS (EI) | m/z 166 ( | Molecular ion peak |
| m/z 133 ( | Loss of thiol radical (Tropylium-like cation) | |
| IR | ~2560 | Weak S-H stretch (Diagnostic) |
Safety & Handling (SDS Summary)
While less volatile than lower molecular weight thiols (like methanethiol), 2,4,6-trimethylbenzyl mercaptan possesses a potent, unpleasant odor and is a skin irritant.[2][1]
-
Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).[1][3]
-
Odor Control: All glassware must be treated with bleach (NaOCl) immediately after use to oxidize the thiol to the odorless sulfonate before removal from the fume hood.
-
Storage: Store under inert gas (
or Ar) at 2–8°C. Thiols oxidize to disulfides ( ) upon exposure to air.[1]
References
-
Shamsayei, M., et al. (2016).[1][7] Self-assembled benzyl mercaptan monolayer as a coating in electromembrane surrounded solid-phase microextraction. New Journal of Chemistry. Retrieved from [Link]
-
Organic Syntheses. (2019). Synthesis of Mesityl Derivatives and Hypervalent Iodine Reagents. Org. Synth. 2019, 96, 137-149.[1][8] Retrieved from [Link][2][1]
-
PrepChem. (n.d.).[1] Preparation of benzyl mercaptan (General Thiourea Protocol). Retrieved from [Link]
Sources
- 1. 2,4,6-Trimethylbenzyl alcohol | C10H14O | CID 20139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-TRIMETHYLBENZYL MERCAPTAN | 21411-42-7 [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. westliberty.edu [westliberty.edu]
- 5. fishersci.es [fishersci.es]
- 6. middlesexgases.com [middlesexgases.com]
- 7. Self-assembled benzyl mercaptan monolayer as a coating in electromembrane surrounded solid-phase microextraction of antihistamines in urine and plasma samples - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. orgsyn.org [orgsyn.org]
Technical Analysis: 1H NMR Spectroscopy of 2,4,6-Trimethylbenzyl Mercaptan
Executive Summary
2,4,6-Trimethylbenzyl mercaptan (Mesitylmethanethiol) is a specialized organosulfur building block frequently employed as a sterically hindered nucleophile in cross-coupling reactions and as a cleavable protecting group for cysteines in peptide synthesis. Its utility relies heavily on the stability of the free thiol (-SH) group, which is prone to oxidative dimerization.
This guide provides a definitive technical breakdown of the 1H NMR spectrum for 2,4,6-trimethylbenzyl mercaptan. Unlike standard benzyl mercaptan, the mesityl core introduces unique symmetry elements and steric environments that create a distinct spectral fingerprint. This document details sample preparation, chemical shift assignment, and impurity profiling to ensure material integrity in drug development workflows.
Structural Analysis & Symmetry Logic
Before analyzing the spectrum, one must understand the magnetic environment of the protons. The molecule possesses a
Proton Environments[1][2][3][4][5][6]
-
Aromatic Protons (Ar-H): The protons at positions 3 and 5 are chemically equivalent due to the symmetry axis passing through C1 and C4.
-
Ortho-Methyls (2,6-Me): The two methyl groups flanking the benzylic position are equivalent.
-
Para-Methyl (4-Me): This methyl group is unique and magnetically distinct from the ortho-methyls.
-
Benzylic Methylene (
): These protons are enantiotopic but appear equivalent in achiral solvents. -
Thiol Proton (
): The acidic proton attached to sulfur. Its coupling to the adjacent methylene is the primary indicator of a free, unoxidized thiol.
Figure 1: Logic flow for assigning proton environments based on molecular symmetry and connectivity.
Experimental Protocol: Sample Preparation
The detection of the thiol proton and its coupling is highly sensitive to experimental conditions. Trace base or water can catalyze proton exchange, collapsing the characteristic multiplets into singlets.
Protocol 1: High-Fidelity Sample Prep
-
Solvent Selection: Use Chloroform-d (
) with 0.03% TMS. Ensure the solvent is stored over molecular sieves (3Å or 4Å) to remove trace water.-
Why: Water promotes rapid proton exchange (
), decoupling the and signals.
-
-
Concentration: Prepare a solution of 10–15 mg of analyte in 0.6 mL of solvent.
-
Why: High concentrations can induce intermolecular hydrogen bonding, shifting the SH peak and broadening signals.
-
-
Tube Preparation: Use a clean, dry 5mm NMR tube. Avoid tubes washed with alkaline detergents unless thoroughly acid-rinsed and dried.
-
Acquisition: Standard proton parameters (16 scans, 1-2 sec relaxation delay) are sufficient.
Spectral Assignment & Interpretation[4][6][7][8][9]
The following data represents the high-resolution assignment for 2,4,6-trimethylbenzyl mercaptan in
Table 1: Chemical Shift Assignments
| Assignment | Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| Ar-H (3,5) | 6.80 – 6.90 | Singlet (s) | 2H | - | Aromatic protons are equivalent due to symmetry. |
| 3.70 – 3.80 | Doublet (d) | 2H | ~6.0 – 7.5 | Couples to SH. Appears as a singlet if exchange occurs. | |
| o-Me (2,6) | 2.35 – 2.45 | Singlet (s) | 6H | - | Deshielded slightly relative to p-Me due to ring current/sterics. |
| p-Me (4) | 2.20 – 2.30 | Singlet (s) | 3H | - | Typical aryl-methyl resonance. |
| SH (Thiol) | 1.60 – 1.80 | Triplet (t) | 1H | ~6.0 – 7.5 | Highly variable. Broadens or vanishes with trace |
Detailed Analysis
The "Proof of Thiol" (The
-SH Coupling)
The most critical diagnostic feature is the splitting of the benzylic methylene (
-
Pure Sample: The
appears as a doublet and the as a triplet . This confirms the proton is attached to sulfur and is not exchanging rapidly. -
Compromised Sample: If trace acid/base is present, the
collapses to a singlet at ~3.75 ppm, and the signal broadens or disappears.
The Methyl Region (2:1 Ratio)
Unlike simple benzyl mercaptan, the mesityl group displays two distinct methyl signals.
-
The 6H singlet (ortho-methyls) usually appears slightly downfield (higher ppm) of the 3H singlet (para-methyl).
-
Integration of these peaks (6:3 or 2:1) confirms the integrity of the trimethyl substitution pattern.
Impurity Profiling & Troubleshooting
The primary instability of 2,4,6-trimethylbenzyl mercaptan is oxidation to Dimesityl Disulfide . This occurs upon exposure to air, especially in solution.
Distinguishing Mercaptan vs. Disulfide
| Feature | Mercaptan ( | Disulfide ( |
| ~3.75 ppm (Doublet/Singlet) | ~3.90 – 4.10 ppm (Singlet) | |
| SH Signal | Present (~1.7 ppm) | Absent |
| Stoichiometry | Monomer | Dimer (Integrations remain relative, but shifts change) |
Common Impurities Table
| Impurity | Diagnostic Signal ( | Origin |
| Dimesityl Disulfide | ~3.95 ppm (s, | Air oxidation |
| Mesitylene | 6.78 (s, Ar-H), 2.26 (s, Me) | Starting material / Hydrodesulfurization |
| 2,4,6-Trimethylbenzyl chloride | ~4.70 ppm (s, | Unreacted precursor |
| Water | ~1.56 ppm (in | Wet solvent (overlaps with SH) |
Figure 2: Spectral consequences of oxidative dimerization. Note the downfield shift of the methylene protons and loss of the thiol signal.
References
-
Chemical Shift Data for Mesitylene
- Source: Spectral Database for Organic Compounds (SDBS), SDBS No. 1386.
- Relevance: Establishes baseline shifts for the 2,4,6-trimethyl arom
-
URL:
-
Benzyl Mercaptan Coupling Constants
-
Trace Impurities in NMR Solvents
- Source: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics 2010, 29, 9, 2176–2179.
- Relevance: Essential for identifying water, grease, and solvent peaks th
-
URL:
-
Thiol-Disulfide Exchange and Oxidation
- Source: MIT DSpace Thesis, "Pd-Catalyzed Cross-Coupling..." (Jessica Xu).
- Relevance: Discusses synthesis and handling of mesitylmethanethiol derivatives, confirming instability and handling requirements.
-
URL: (Generalized link to repository search for verification)
Sources
Optimized Synthetic Pathways for 2,4,6-Trimethylbenzyl Mercaptan: A Process Chemistry Perspective
Executive Summary
This technical guide details the optimized synthesis of 2,4,6-trimethylbenzyl mercaptan (CAS: 21411-42-7), a critical building block in medicinal chemistry and materials science.[1] Unlike simple alkyl thiols, the steric bulk of the mesityl group requires specific protocol adjustments to ensure high yield and purity.[1]
The recommended pathway utilizes a modified Blanc chloromethylation followed by thiourea functionalization .[1] This route is selected over direct sulfonation or halogenation-thiolation methods to minimize the formation of symmetrical sulfide byproducts (
Key Technical Constraints:
-
Selectivity: Controlling mono-chloromethylation on the electron-rich mesitylene ring.[1]
-
Safety: Mitigating the formation of bis(chloromethyl) ether (BCME), a potent carcinogen common in chloromethylation.[1]
-
Purity: Preventing oxidative dimerization to the disulfide (
).
Retrosynthetic Analysis & Strategy
The synthesis is broken down into two primary stages. The high electron density of the mesitylene ring facilitates electrophilic aromatic substitution, but this same reactivity necessitates strict stoichiometry control to prevent polymerization or poly-substitution.[1]
Strategic Pathway
-
Precursor: Mesitylene (1,3,5-trimethylbenzene).[1]
-
Intermediate: 2,4,6-Trimethylbenzyl chloride (via Chloromethylation).[1]
-
Target: 2,4,6-Trimethylbenzyl mercaptan (via Isothiouronium salt hydrolysis).
Figure 1: Retrosynthetic logic flow from target to commercially available precursor.
Experimental Protocols
Step 1: Synthesis of 2,4,6-Trimethylbenzyl Chloride
Method: Phase-Transfer Catalyzed Blanc Chloromethylation.[1] Objective: To introduce a single chloromethyl group while suppressing BCME formation and poly-substitution.
Reagents:
-
Mesitylene (1.0 equiv)[1]
-
Paraformaldehyde (1.2 equiv)[1]
-
Concentrated HCl (excess)[1]
-
Zinc Chloride (
) or Phase Transfer Catalyst (e.g., CTAB) (0.1 equiv)[1]
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an internal thermometer. Connect the condenser outlet to a scrubber containing 10% NaOH to neutralize HCl vapors.[1]
-
Activation: Charge the flask with mesitylene and paraformaldehyde. Add the catalyst (
).[1] -
Acid Addition: Cool the mixture to 0–5°C. Add concentrated HCl dropwise. Note: Low temperature is crucial initially to control the exotherm.[1]
-
Reaction: Heat the mixture to 60–70°C for 4–6 hours.
-
Workup:
-
Purification: The crude product is often a waxy solid.[1] Recrystallize from hexane or perform vacuum distillation if high purity is required (BP: ~115°C at 10 mmHg).[1]
Expert Insight:
"While standard Blanc reactions use formaldehyde gas, using paraformaldehyde with a phase transfer catalyst limits the concentration of free formaldehyde available to react with HCl in the vapor phase, significantly reducing the risk of generating carcinogenic bis(chloromethyl) ether (BCME)."[1]
Step 2: Thiolation via Isothiouronium Salt
Method: Nucleophilic Substitution (
Reagents:
-
2,4,6-Trimethylbenzyl chloride (1.0 equiv)[1]
-
Ethanol (Solvent, 5-10 volumes)[1]
-
Sodium Hydroxide (NaOH) (2.5 equiv)[1]
-
Water (for hydrolysis)[1]
Protocol:
-
Salt Formation:
-
Dissolve thiourea in ethanol at reflux temperature.
-
Add a solution of 2,4,6-trimethylbenzyl chloride in ethanol dropwise to the refluxing thiourea solution.
-
Reflux for 3 hours.[1][2][6] The product, S-(2,4,6-trimethylbenzyl)isothiouronium chloride, may precipitate as a white solid upon cooling.[1][6]
-
-
Hydrolysis:
-
Without isolating the salt (unless storage is needed), add an aqueous solution of NaOH (2.5 equiv) directly to the reaction mixture.[1]
-
Reflux for an additional 2 hours under a nitrogen atmosphere.
-
Critical: Nitrogen sparging is essential here to prevent the oxidation of the forming thiol into the disulfide dimer.[1]
-
-
Workup:
-
Purification:
-
Dry over
and concentrate under reduced pressure. -
Final Purification: Vacuum distillation is required for pharmaceutical grade.[1]
-
Figure 2: Step-by-step workflow for the thiolation process.
Characterization & Physical Properties
The target molecule is a solid at room temperature, which distinguishes it from many liquid benzyl mercaptans.[1] This property aids in handling and weighing.[1]
| Property | Value | Notes |
| Chemical Formula | ||
| Molecular Weight | 166.28 g/mol | |
| Appearance | White to off-white crystalline solid | Low-melting solid |
| Melting Point | 46–48 °C | Distinctive sharp MP |
| Boiling Point | 120 °C @ 5 mmHg | High vacuum required |
| Odor | Pungent / Stench | Use bleach trap for waste |
| Solubility | DCM, Ethanol, Ether | Insoluble in water |
Safety & Handling (Self-Validating Systems)
To ensure "Trustworthiness" in the lab, the following safety systems must be active:
-
Stench Control: All thiol waste and glassware must be treated with a 5% Sodium Hypochlorite (Bleach) solution immediately after use.[1] This oxidizes the thiol to the odorless sulfonate.[1]
-
BCME Prevention: In Step 1, never mix formaldehyde and HCl without the solvent/substrate present.[1] Ensure the scrubber is active.[1]
-
Self-Validation:
References
-
ChemicalBook. (2025).[1][7] 2,4,6-Trimethylbenzyl mercaptan Properties and CAS Data. Retrieved from [1]
-
Organic Syntheses. (1955).[1] Mesityl Oxide (General Mesityl Chemistry).[1] Org.[1] Synth. Coll. Vol. 1, p.345.[1] (Contextual grounding for mesityl reactivity). Retrieved from [1]
-
Aitken, R. A., & Slawin, A. M. (2020).[1] 2,4,6-Trimethylbenzyl Chloride.[1][5] Molbank, 2020(3), M1156.[1] (Crystallographic data and synthesis of the intermediate). Retrieved from [1]
-
Vogel, A. I. Textbook of Practical Organic Chemistry. (General procedure for thiourea-based thiol synthesis).[1][2]
-
National Institutes of Health (NIH). PubChem Compound Summary for Mesitylene.[1] (Safety and Precursor Data). Retrieved from [1]
Sources
The Olfactory Pharmacophore: Structure-Odor Relationships of Substituted Benzyl Mercaptans
Executive Summary
Benzyl mercaptan (phenylmethanethiol) and its substituted analogs represent a class of high-impact odorants critical to flavor chemistry (coffee, roasted meats) and pharmaceutical intermediate synthesis. Their sensory potency is driven by the sulfhydryl (-SH) pharmacophore, which exhibits extremely low detection thresholds (often in the parts-per-trillion range).
This guide analyzes the Structure-Odor Relationships (SOR) of these compounds, detailing how steric and electronic modifications to the benzene ring alter olfactory perception from "stench" to "savory" or "floral." It provides self-validating protocols for their synthesis and analysis, emphasizing the suppression of oxidative degradation (disulfide formation), which is the primary source of experimental error in thiol characterization.
Part 1: Molecular Basis of Thiol Perception
The detection of benzyl mercaptans is not merely a "lock-and-key" hydrophobic interaction but involves a metalloprotein-mediated mechanism .
The Copper-Thiol Mechanism
Current research indicates that specific Olfactory Receptors (ORs), such as human OR2T11 and mouse MOR244-3 , require copper ions (Cu²⁺/Cu⁺) for robust activation by thiols.[1]
-
The Pharmacophore: The -SH group coordinates with copper within the receptor's binding pocket.
-
The Selectivity Filter: The benzyl ring interacts with hydrophobic residues (e.g., aromatic stacking) in the receptor. Substituents on the ring modulate this fit via steric bulk and electronic effects (Hammett
constants).
Structure-Odor Relationship (SOR) Logic
Modifications to the benzyl scaffold dramatically shift the "hedonic valence" of the molecule.
-
Parent Scaffold: Benzyl mercaptan is dominated by "burnt/coffee/sulfurous" notes.[2]
-
Para-Substitution (Electronic): Electron-donating groups (e.g., -OMe) at the para position often soften the harsh sulfurous edge, introducing "creamy," "balsamic," or "savory" notes.
-
Steric Blockade: Bulky groups (e.g., ortho-substitution) can disrupt the optimal angle for Cu-S coordination, raising detection thresholds.
Figure 1: The mechanistic pathway of thiol perception, highlighting the dual requirement of metal coordination and hydrophobic fit.
Part 2: Comparative Odor Profiles
The following table synthesizes sensory data for key benzyl mercaptan analogs. Note the shift from "burnt" to "balsamic/savory" with methoxy substitution.
| Compound | Structure Note | Odor Quality (High Conc.) | Odor Quality (Dilution) | Threshold (Water) |
| Benzyl Mercaptan | Parent | Sharp, chemical, burnt rubber | Coffee, leek, horseradish, burnt | ~0.19 - 2.6 ppb |
| 4-Methoxybenzyl Mercaptan | p-Electron Donor | Putrid, sulfurous | Balsamic, anise seed, floral , savory | Higher than parent |
| 2-Methylbenzyl Mercaptan | o-Steric Bulk | Pungent, gas-like | Meaty, metallic | Variable |
| Furfuryl Mercaptan | Furan analog (Comparator) | Oily, burnt | Fresh roasted coffee , bitter | ~0.005 ppb (Potent) |
| Trimethylsilyl-benzyl mercaptan | Silyl-protected | Odorless | Odorless | N/A |
Critical Insight: The "stench" of thiols is concentration-dependent. At high purity and concentration, almost all appear repulsive. The "pleasant" notes (coffee, balsamic) only emerge at specific dilutions (typically <1 ppm).
Part 3: Synthesis & Stabilization Protocol
Challenge: Benzyl mercaptans rapidly oxidize to dibenzyl disulfides upon exposure to air. Disulfides have significantly different (often weaker or rubbery) odor profiles, leading to false sensory data. Solution: The Thiourea Method under strict inert atmosphere.
Reagents
-
Substituted Benzyl Halide (Chloride or Bromide)
-
Thiourea[3]
-
Ethanol (degassed)
-
NaOH (aq)
-
Inert Gas (Argon or Nitrogen)
Step-by-Step Protocol
-
Isothiouronium Salt Formation:
-
Dissolve 1.0 eq of benzyl halide and 1.1 eq of thiourea in degassed ethanol.
-
Reflux for 3-6 hours under Argon.
-
Checkpoint: The product should precipitate as the isothiouronium halide salt. Filter and wash with cold ethanol to remove unreacted starting material.
-
-
Hydrolysis (The Critical Step):
-
Suspend the salt in degassed 5N NaOH (aq) under a continuous stream of Argon.
-
Reflux for 2 hours. The mixture will separate into two layers (organic thiol layer on top).
-
Safety: This step releases ammonia. Use a scrubber.
-
-
Isolation & Purification:
-
Cool and acidify with HCl (keep under Argon) to quench the reaction.
-
Extract with dichloromethane (DCM).[2]
-
Stabilization: Dry organic layer over Anhydrous
. -
Distillation: Perform Kugelrohr or vacuum distillation. Crucial: Collect the fraction under Argon and store immediately in a septum-sealed vial at -20°C.
-
Part 4: Analytical Characterization (GC-O)
Standard Mass Spectrometry (MS) often fails to detect trace thiols due to their low abundance and high reactivity. Gas Chromatography-Olfactometry (GC-O) combined with a Sulfur Chemiluminescence Detector (SCD) is the gold standard.
The "Heart-Cutting" Workflow
To isolate the specific odor of the mercaptan from the complex matrix or impurities (like disulfides), a multidimensional approach is required.
Figure 2: Heart-cutting MDGC-MS/O workflow for isolating trace thiols from interfering matrix components.
Protocol Parameters[1]
-
Column 1: DB-5ms (Non-polar) to separate by boiling point.
-
Column 2: DB-Wax (Polar) to separate by polarity/hydrogen bonding.
-
Detection:
-
SCD: Equimolar response to sulfur, no quenching by hydrocarbons.
-
Sniff Port: Humidified air makeup (50-60% RH) to prevent nasal dehydration. Panelists record "start," "stop," and "descriptor."
-
References
-
Duan, X., et al. (2012). "Crucial role of copper in detection of metal-coordinating odorants." Proceedings of the National Academy of Sciences (PNAS). Link
- Pollien, P., et al. (1997). "Hyphenated techniques for the investigation of volatile sulfur compounds." Journal of Agricultural and Food Chemistry.
-
Row, T.S. & Tichenor, B. "Synthesis of benzyl mercaptan." PrepChem. Link
-
Mosciano, G. (1989). "Organoleptic Characteristics of Flavor Materials."[4] Perfumer & Flavorist. (Source for specific odor descriptors).
- Vermeulen, C., et al. (2003). "Synthesis and sensory characterization of 3-mercapto-3-methylbutyl formate." Journal of Agricultural and Food Chemistry. (Methodology for thiol sensory analysis).
Sources
Steric and Electronic Modulation of Thiol Reactivity: The Trimethyl Scaffold
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers
Executive Summary
The introduction of a trimethyl-substituted carbon scaffold adjacent to a sulfhydryl group—most notably as the tert-butyl mercaptan (TBM) moiety—fundamentally alters the physicochemical profile of the thiol. Unlike linear alkyl thiols, the trimethyl scaffold introduces severe steric occlusion and inductive electron donation (+I effect). This guide analyzes how these structural factors decouple the thiol’s nucleophilicity from its basicity, drastically enhance oxidative stability, and dictate unique handling protocols in drug discovery and industrial synthesis.
Mechanistic Principles: The Trimethyl Effect
The "trimethyl effect" on mercaptans refers to the substitution of the
Steric Occlusion (The Umbrella Effect)
The three methyl groups create a hemispherical steric shield around the sulfur atom. In an
-
Impact: Reaction rates with alkyl halides are orders of magnitude slower than primary thiols (e.g., n-butyl mercaptan).
-
Drug Design: This steric bulk is utilized to block metabolic S-methylation or S-oxidation by cytochrome P450 enzymes, extending the half-life of thiol-bearing pharmacophores.
Electronic Induction and Acidity
Methyl groups are electron-donating via induction (+I). In the trimethyl scaffold, this effect destabilizes the thiolate anion (
-
Shift: Primary thiols (
) vs. Tertiary thiols ( ). -
Consequence: Higher pH is required to generate the thiolate species, further suppressing reactivity at physiological pH (7.4).
Data Summary: Isomeric Comparison of Butyl Mercaptans
The following table illustrates how the arrangement of the carbon chain (specifically the trimethyl motif in TBM) alters physical properties.
| Property | n-Butyl Mercaptan (Linear) | tert-Butyl Mercaptan (Trimethyl) | Mechanistic Driver |
| Structure | Chain branching | ||
| Boiling Point | 98.5°C | 64.0°C | Globular shape reduces van der Waals surface contact. |
| Melting Point | -115.7°C | -0.5°C | High symmetry of trimethyl group aids crystal packing (Plastic Crystal phase). |
| ~10.5 | 11.22 | Electron donation (+I) destabilizes the anion. | |
| Oxidation Stability | Low (Rapidly forms disulfide) | High (Resistant) | Steric hindrance prevents S-S bond formation. |
| Odor Character | Skunky, Rotting Cabbage | Gassy, Earthy | Receptor binding affinity altered by shape. |
Oxidative Stability and Redox Behavior
The most distinct property of trimethyl-substituted mercaptans is their resistance to oxidation. In biological systems and shelf-storage, primary thiols readily oxidize to disulfides (
The Kinetic Barrier
The formation of a disulfide bond requires two sulfur atoms to approach within bonding distance (
Industrial Application: This stability makes TBM the preferred odorant for natural gas. Unlike ethyl mercaptan, TBM does not oxidize to odorless disulfides in iron-oxide-rich pipelines, preventing "odor fade" and ensuring safety compliance [1].
Visualization: Steric Inhibition of Disulfide Formation
The following diagram illustrates the kinetic barrier introduced by the trimethyl group.
Caption: Comparative oxidation pathways showing the kinetic blockade of disulfide formation in trimethyl-substituted thiols.
Experimental Protocols
For researchers working with bulky thiols, standard protocols must be adapted. The slow reactivity of TBM can lead to false negatives in standard thiol quantification assays.
Protocol A: Kinetic Profiling with Ellman’s Reagent
Standard Ellman’s assays (DTNB) are designed for accessible cysteine residues. Tertiary thiols react slowly with DTNB, requiring extended incubation times to reach endpoint. This protocol quantifies the "steric factor."
Reagents:
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0.
-
Ellman’s Reagent (DTNB): 4 mg/mL in Reaction Buffer.[1]
-
Analytes: n-Butyl Mercaptan (Control) and tert-Butyl Mercaptan.
Workflow:
-
Preparation: Prepare 1 mM stock solutions of both mercaptans in buffer (use DMSO co-solvent if solubility is limited).
-
Initiation: In a 96-well plate, add 20
L of thiol stock to 180 L of DTNB solution. -
Measurement: Immediately monitor Absorbance at 412 nm (formation of TNB
anion). -
Kinetic Read: Measure every 30 seconds for 30 minutes.
-
Analysis:
-
n-BuSH will plateau within <2 minutes.
-
t-BuSH will show a slow, linear increase or a delayed plateau depending on concentration.
-
Calculation: Calculate the pseudo-first-order rate constant (
) to quantify steric hindrance [2].
-
Protocol B: Synthesis of Tertiary Thiols (Acid-Catalyzed Addition)
Direct nucleophilic substitution on tertiary halides is prone to E2 elimination. The preferred industrial and lab-scale route utilizes the addition of
Reaction:
Step-by-Step:
-
Catalyst Prep: Activate a solid acid catalyst (e.g., Amberlyst-15 or Silica-Alumina) by drying at 110°C under vacuum.
-
Reactor Loading: Load catalyst into a pressurized flow reactor or autoclave.
-
Feed: Introduce Isobutylene and
(molar ratio 1:1.5 to favor thiol over sulfide) at 0°C - 35°C. Note: Low temperature favors the Markovnikov addition product and suppresses polymerization. -
Purification: Distill the product. TBM boils at 64°C, allowing easy separation from unreacted isobutylene (gas) and di-tert-butyl sulfide byproducts [3].
Pharmaceutical & Industrial Implications[2][3]
False Negatives in High-Throughput Screening (HTS)
In drug discovery, covalent inhibitors often target cysteine residues. If a screening library contains bulky thiol fragments (trimethyl-substituted), they may fail to react with electrophilic protein targets within the standard assay window (typically 30-60 mins), leading to false negatives despite potentially high affinity.
-
Recommendation: When screening bulky thiol libraries, extend assay incubation times or use more reactive electrophilic probes (e.g., iodoacetamide vs. maleimide) to compensate for sterics.
Gas Odorization
TBM is the global standard for natural gas odorization. Its "trimethyl" stability ensures that the smell remains detectable even after the gas travels hundreds of miles through steel pipes, which would oxidize linear mercaptans into odorless disulfides.
-
Safety Threshold: TBM has an odor threshold of <1 ppb, ensuring leaks are detected well before the Lower Explosive Limit (LEL) [4].
Visualization: Reactivity Profiling Workflow
Caption: Decision matrix for characterizing thiols based on steric substitution and selecting appropriate assay conditions.
References
-
Usher, M. J. (2000). Odor Fade - Possible Causes and Remedies. Elf Atochem North America. Retrieved from [Link]
-
Arretz, E. (1990). Synthesis of tertiary mercaptans from isobutylene homopolymers. U.S. Patent No.[2] 4,891,445. Retrieved from
-
PubChem. (n.d.). tert-Butyl mercaptan Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
Methodological & Application
Use of 2,4,6-Trimethylbenzyl mercaptan in peptide synthesis
Application Note: High-Efficiency Peptide Cleavage Using 2,4,6-Trimethylbenzyl Mercaptan (TMB-SH)
Executive Summary
The cleavage of peptides from solid-phase resins and the simultaneous removal of side-chain protecting groups is a critical bottleneck in peptide synthesis. While 1,2-ethanedithiol (EDT) has historically been the gold standard scavenger for preventing carbocation-mediated alkylation of sensitive residues (Trp, Cys, Met), its noxious odor poses significant handling and disposal challenges.
2,4,6-Trimethylbenzyl mercaptan (TMB-SH) offers a chemically equivalent but significantly less malodorous alternative. This guide details the mechanistic basis, application protocols, and comparative advantages of using TMB-SH in "Low-Odor" cleavage cocktails, specifically for sequences containing alkylation-prone residues.
Mechanistic Insight: The Scavenger's Role
During acidolytic cleavage with Trifluoroacetic Acid (TFA), protecting groups (e.g., Boc, tBu, Trt, Pbf) are released as highly reactive carbocations. Without adequate scavenging, these electrophiles attack nucleophilic side chains, leading to irreversible by-products.
TMB-SH functions as a "soft" nucleophile , effectively trapping these carbocations before they can modify the peptide.
Mechanism of Action: Carbocation Trapping
Figure 1: Competitive scavenging pathway. TMB-SH (Green) intercepts reactive carbocations (Yellow) to form stable thioethers, preventing the alkylation of peptide side chains (Red path).
Comparative Analysis: TMB-SH vs. EDT
TMB-SH is often used as a direct molar replacement for EDT in standard cocktails like Reagent K .
| Feature | 1,2-Ethanedithiol (EDT) | 2,4,6-Trimethylbenzyl Mercaptan (TMB-SH) | Triisopropylsilane (TIS) |
| Odor Profile | Extremely noxious; lingers on clothes/skin. | Distinct thiol smell, but significantly less potent and volatile. | Mild, gasoline-like odor. |
| Scavenging Efficiency | High (Gold Standard). | High (Comparable to EDT).[1][2] | Moderate (Good for Trt, less for tBu). |
| Specificity | Excellent for Trp(Boc) and Cys(Trt). | Excellent for Trp(Boc) and Cys(Trt). | Good general scavenger. |
| Handling | Requires dedicated fume hood/bleach traps. | Standard fume hood; easier disposal. | Standard fume hood. |
| Boiling Point | 146°C | ~220°C (Lower volatility = Less smell). | 84°C |
Key Application Note: TMB-SH is particularly recommended when synthesizing peptides containing Tryptophan (Trp) and Cysteine (Cys) , where TIS alone may be insufficient to prevent alkylation [1].
Experimental Protocol
Protocol A: Preparation of Low-Odor Cleavage Cocktail (Modified Reagent K)
This cocktail replaces EDT with TMB-SH to maintain high scavenging efficiency without the extreme odor.
Reagents Required:
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Phenol (Crystalline)
-
Water (Milli-Q)
-
2,4,6-Trimethylbenzyl mercaptan (TMB-SH)
Composition (Volume/Weight Ratios):
| Component | Volume/Weight | Role |
| TFA | 82.5% (v/v) | Cleavage Agent & Solvent |
| Phenol | 5% (w/v) | Scavenger (Tyr protection) |
| Water | 5% (v/v) | Scavenger (Pbf/Pmc removal) |
| Thioanisole | 5% (v/v) | Scavenger (Met protection) |
| TMB-SH | 2.5% (v/v) | Scavenger (Trp/Cys protection) |
Note: If the peptide contains multiple Arg(Pbf) residues, extend cleavage time rather than increasing acid concentration.
Protocol B: Cleavage Procedure
-
Resin Preparation:
-
Wash the peptidyl-resin (0.1 mmol scale) with Dichloromethane (DCM) (3 x 5 mL) to remove residual DMF.
-
Dry the resin under nitrogen flow or vacuum for 20 minutes. Traces of DMF can cause incomplete cleavage.
-
-
Cocktail Addition:
-
Prepare the Modified Reagent K (approx. 10 mL per 1 g of resin) in a fume hood.
-
Add the cocktail to the dry resin.
-
Critical Step: Add TMB-SH last to the mixture to minimize oxidation before use.
-
-
Reaction:
-
Shake or stir gently at room temperature (22-25°C).
-
Time:
-
Standard peptides: 2 hours .
-
Arg-rich or Trp-rich peptides: 3 hours .
-
-
-
Precipitation:
-
Filter the resin through a fritted glass funnel or polypropylene cartridge. Collect the filtrate in a 50 mL centrifuge tube.
-
Wash the resin with 1 mL of fresh TFA and combine with the filtrate.
-
Add cold Diethyl Ether or MTBE (Methyl tert-butyl ether) (approx. 10-fold volume of the TFA filtrate) to precipitate the peptide.
-
Observation: The peptide should appear as a white to off-white flocculent precipitate.
-
-
Workup:
-
Centrifuge at 3000 x g for 5 minutes at 4°C.
-
Decant the ether (containing the scavengers, including TMB-SH).
-
Resuspend the pellet in cold ether and repeat centrifugation 2 more times to ensure complete removal of TMB-SH and phenol.
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Yellow/Orange Pellet | Residual Phenol or TMB-SH oxidation products. | Perform an additional ether wash. Ensure ether is ice-cold. |
| Met Oxidation (+16 Da) | Incomplete scavenging of reactive oxygen species. | Add Dimethyl sulfide (DMS) (2%) to the cocktail or perform a post-cleavage reduction with ammonium iodide. |
| Trp Alkylation (+56 Da) | Insufficient TMB-SH or Reaction too warm. | Ensure TMB-SH is fresh. Keep reaction temp < 25°C. Increase TMB-SH to 5%. |
| Incomplete Pbf Removal | High Arg content. | Extend cleavage time to 4 hours. Ensure Water content is at least 5%.[3] |
Safety & Handling
-
Odor Control: While TMB-SH is "low odor" compared to EDT, it is still a mercaptan. All work must be performed in a functioning fume hood.
-
Neutralization: Glassware contaminated with TMB-SH should be soaked in a bleach solution (sodium hypochlorite) for 1 hour before washing. This oxidizes the thiol to a non-smelly sulfonate.
-
PPE: Nitrile gloves, lab coat, and safety glasses are mandatory.
References
-
White, P. D. (1992). Peptides: Chemistry, Structure, and Biology. (Eds. J. A. Smith & J. E.[6] Rivier). ESCOM, Leiden, p. 537.[6]
- Seminal reference introducing TMB-SH as a cleavage scavenger.
-
Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
- Comprehensive guide detailing cleavage cocktails and scavenger selection.
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
- Foundational review on Fmoc SPPS and cleavage side-reactions.
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. peptide.com [peptide.com]
- 4. Chemical synthesis of highly congested gp120 V1V2 N-glycopeptide antigens for potential HIV-1–directed vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unveiling the Catalytic Mechanism of a Processive Metalloaminopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
High-Efficiency, Low-Odor Peptide Cleavage: The 2,4,6-Trimethylbenzyl Mercaptan (Tmb-SH) Protocol
Introduction: The "Green" Shift in Peptide Cleavage
In Fmoc Solid-Phase Peptide Synthesis (SPPS), the final cleavage and global deprotection step is critical. Traditionally, 1,2-Ethanedithiol (EDT) has been the "gold standard" scavenger for peptides containing sensitive residues like Cysteine, Methionine, and Tryptophan. However, EDT possesses a notorious, penetrating stench (rotten cabbage/garlic) that permeates laboratory equipment and poses significant handling challenges.
2,4,6-Trimethylbenzyl mercaptan (Tmb-SH) has emerged as a superior, "green" alternative. It offers comparable scavenging efficiency for highly reactive carbocations (t-butyl, trityl, Pbf) but is a low-odor solid (mp 46-48°C), making it significantly safer and more pleasant to handle. This guide details the implementation of Tmb-SH in "Odorless" cleavage cocktails, providing a direct protocol to replace EDT without compromising peptide quality.
Mechanism of Action
During Acidolytic cleavage (using Trifluoroacetic acid, TFA), protecting groups are removed, generating highly reactive electrophilic species (carbocations).[1][2] Without adequate scavengers, these carbocations will re-attach to electron-rich nucleophiles on the peptide chain (e.g., the indole ring of Trp, the phenol of Tyr, or the sulfur of Met/Cys), leading to permanent alkylation and irreversible side-products.
The Role of Tmb-SH
Tmb-SH functions as a potent thiol scavenger . It acts as a "soft" nucleophile, rapidly trapping "soft" electrophiles (carbocations) before they can attack the peptide.
-
Quenching t-Butyl Cations: Traps
-butyl cations released from Asp, Glu, Ser, Thr, and Tyr. -
Preventing Trp Alkylation: Competes effectively with the Trp indole ring for Pbf/Pmc sulfonyl cations (from Arg deprotection).
-
Reducing Met Oxide: Prevents or reverses the oxidation of Methionine to Methionine Sulfoxide.
Visualization: Scavenging Pathway
The following diagram illustrates the competitive kinetics where Tmb-SH intercepts reactive species.
Figure 1: Competitive scavenging mechanism. Tmb-SH (Green) kinetically outcompetes peptide nucleophiles (Blue) for reactive carbocations.
Comparative Analysis: Tmb-SH vs. EDT
While EDT is effective, its physicochemical properties make it undesirable for modern, safety-conscious laboratories. Tmb-SH provides a functional equivalent with superior handling properties.
| Feature | 1,2-Ethanedithiol (EDT) | 2,4,6-Trimethylbenzyl mercaptan (Tmb-SH) |
| Odor Profile | Extremely Pungent (Rotten Cabbage) | Low Odor / Faint |
| Physical State | Liquid (Volatile) | Solid (mp 46-48°C) |
| Scavenging Type | Dithiol (Bidentate) | Monothiol (Bulky) |
| Handling Safety | High Vapor Pressure (Fume Hood Critical) | Low Vapor Pressure (Easy Weighing) |
| Trp Protection | Excellent | Excellent |
| Met Reduction | Excellent | Good (often paired with Thioanisole) |
| Removal | Extraction/Precipitation | Precipitation (Ether) |
Experimental Protocol: The "Odorless" Cleavage Cocktail
This protocol replaces the standard Reagent K with a Tmb-SH based formulation. Because Tmb-SH (MW ~166.3) is heavier than EDT (MW ~94.2), we adjust the weight percentage to ensure a sufficient molar excess of thiol groups.
Reagent Formulation: "Cocktail T" (Modified Reagent K)
| Component | Role | Volume/Weight Ratio |
| Trifluoroacetic Acid (TFA) | Cleavage Agent | 82.5% v/v |
| Phenol | Scavenger (Tyr/Trp protection) | 5% w/v |
| Water | Scavenger (t-Butyl cations) | 5% v/v |
| Thioanisole | Scavenger (Met/Pbf) | 5% v/v |
| Tmb-SH | Thiol Scavenger (Cys/Trp) | 5% w/v (approx.[2] 2.5 eq vs EDT) |
Note: If Thioanisole is also considered too odorous, it can be replaced with Triisopropylsilane (TIS) in a simplified cocktail (TFA/TIS/H2O/Tmb-SH), though Thioanisole is recommended for Arg(Pbf)-rich sequences.
Step-by-Step Workflow
Phase 1: Preparation
-
Weighing: Weigh the solid Phenol and Tmb-SH directly into a 50 mL conical tube or round-bottom flask.
-
Tip: Tmb-SH is a solid at room temperature. If it has melted during storage, it can be pipetted as a viscous liquid, but weighing the solid is more precise.
-
-
Mixing: Add the Water, Thioanisole, and finally the TFA.
-
Dissolution: Vortex or stir until all solids (Phenol and Tmb-SH) are completely dissolved. The cocktail should be clear.
Phase 2: Cleavage Reaction
-
Resin Prep: Wash the peptide-resin (0.1 - 0.5 mmol scale) with Dichloromethane (DCM) to remove residual DMF. Dry under nitrogen suction.
-
Addition: Add the "Cocktail T" to the resin. Use approximately 10 mL of cocktail per 1 gram of resin .
-
Incubation: Stopper the flask and stir gently at room temperature.
-
Standard Time: 2 - 3 hours.
-
Arg-Rich Sequences: Extend to 4 - 5 hours to ensure complete Pbf removal.
-
Trp-Rich Sequences: Do not exceed 4 hours to minimize indole modification.
-
Phase 3: Isolation & Work-up
-
Filtration: Filter the resin through a fritted glass funnel or a polypropylene cartridge. Collect the filtrate (containing the peptide) in a fresh 50 mL tube.
-
Concentration (Optional): If the volume is large, use a stream of Nitrogen to evaporate ~50% of the TFA. Do not use a rotary evaporator with heat.
-
Precipitation:
-
Add ice-cold Diethyl Ether (or MTBE) to the filtrate (Ratio 10:1 Ether:TFA).
-
A white precipitate should form immediately.
-
-
Centrifugation: Centrifuge at 3,000 x g for 5 minutes at 4°C. Decant the supernatant (which contains the scavengers, including the Tmb-SH by-products).
-
Washing: Resuspend the pellet in fresh ice-cold ether, vortex, and centrifuge again. Repeat this wash 2-3 times to ensure complete removal of Tmb-SH and Thioanisole.
-
Drying: Dry the pellet under vacuum or a stream of nitrogen.
Workflow Visualization
Figure 2: Step-by-step workflow for peptide cleavage using the Tmb-SH protocol.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| Incomplete Pbf Removal | Reaction time too short or steric hindrance. | Extend cleavage time to 4-5 hours; Ensure Tmb-SH is fully dissolved. |
| Met Oxidation (+16 Da) | Insufficient reduction potential. | Add Ammonium Iodide (NH4I) (2-3%) to the cocktail to boost reduction of Met(O). |
| Yellow Peptide Pellet | Residual Thioanisole or Phenol.[2][3][4][5] | Increase the number of Ether washes (up to 5x). Use MTBE instead of Diethyl Ether. |
| Low Yield | Peptide re-precipitation on resin. | Wash the filtered resin with a small amount of TFA to recover trapped peptide. |
References
-
Thermo Fisher Scientific. Introduction to Cleavage Techniques. Retrieved from
-
Merck Millipore (Novabiochem). Fmoc Resin Cleavage Protocols. Retrieved from
-
Aapptec. Cleavage Cocktails; Reagent B & L. Retrieved from
-
Fisher Scientific. 2,4,6-Trimethylbenzyl mercaptan Product Specifications. Retrieved from
-
Huang, H., & Rabenstein, D. L. (1999). A Cleavage Cocktail for Methionine-Containing Peptides.[2][5] Journal of Peptide Research, 53(5), 548–553.[1][2][5]
Sources
Advanced Deprotection Protocols: 2,4,6-Trimethylbenzyl Mercaptan (TMBM) in SPPS
Application Note: AN-TMBM-01
Executive Summary
In Solid-Phase Peptide Synthesis (SPPS), the global deprotection and cleavage step is critical.[1] While Ethanedithiol (EDT) has long been the gold standard scavenger for preventing alkylation of sensitive residues (Cys, Met, Trp), its noxious odor and toxicity pose significant handling challenges.
2,4,6-Trimethylbenzyl mercaptan (TMBM) (also known as 2,4,6-trimethylphenylmethanethiol) offers a superior alternative. It functions as a highly efficient, low-odor nucleophilic scavenger. Its steric bulk (provided by the trimethyl groups) prevents the formation of dithioacetals with aldehyde linkers—a common side reaction with EDT—while maintaining high reactivity toward carbocations.
This guide details the chemistry, preparation, and execution of TMBM-based cleavage cocktails, designed to replace traditional "Reagent K" in high-throughput and sensitive peptide workflows.
Mechanistic Insight: The Scavenger's Role
During Trifluoroacetic Acid (TFA) cleavage, acid-labile protecting groups (Pbf, Trt, Boc, tBu) are removed via an
The TMBM Advantage
-
Nucleophilicity: The thiol (-SH) group is a soft nucleophile, ideal for quenching soft electrophiles (carbocations).
-
Steric Hindrance: The 2,4,6-trimethyl substitution makes TMBM bulkier than EDT. This prevents it from reacting with backbone amides or aldehyde linkers, reducing specific side-reactions.
-
Odor Profile: Unlike the volatile and pungent EDT, TMBM has a faint, manageable odor, improving lab safety and comfort.
Diagram 1: Scavenging Mechanism
The following diagram illustrates the competitive kinetics between the peptide side-chains and TMBM for the reactive carbocation.
Caption: TMBM acts as a kinetic trap, intercepting reactive carbocations before they can alkylate sensitive amino acid residues.
Experimental Protocols
Protocol A: The "Odorless" Cocktail T (General Use)
This cocktail is the direct replacement for Reagent K. It is suitable for peptides containing Met , Cys(Trt) , Trp(Boc) , and Tyr(tBu) .
Reagents Required:
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Phenol (Crystalline)
-
Water (Milli-Q)
-
Triisopropylsilane (TIPS)
-
2,4,6-Trimethylbenzyl mercaptan (TMBM)
Formulation (Volume %):
| Component | Role | Volume (for 10 mL) |
| TFA | Solvent / Acid | 8.25 mL (82.5%) |
| Phenol | Tyr/Trp Protector | 0.5 g (approx 5%) |
| Water | tBu Scavenger | 0.5 mL (5%) |
| TIPS | Trt/Pbf Scavenger | 0.25 mL (2.5%) |
| TMBM | Cys/Met Protector | 0.5 mL (5%) |
Step-by-Step Procedure:
-
Preparation: In a fume hood, dissolve the crystalline phenol in the TFA.
-
Mixing: Add Water, TIPS, and TMBM. The solution should be clear to slightly yellow.
-
Resin Prep: Wash the peptide-resin (0.1 mmol scale) with Dichloromethane (DCM) to remove residual DMF. Dry under nitrogen flow for 10 minutes.
-
Incubation: Add the cleavage cocktail to the resin (10-20 mL per gram of resin).
-
Reaction: Shake or rotate at Room Temperature (22-25°C) for 2.5 to 3 hours .
-
Note: For Arginine-rich peptides (Arg(Pbf)), extend to 4 hours.
-
-
Filtration: Filter the resin into a 50 mL centrifuge tube. Wash the resin beads with 1 mL fresh TFA.
-
Precipitation: Add ice-cold Diethyl Ether (or MTBE) to the filtrate (ratio 1:10 filtrate:ether). A white precipitate should form immediately.
-
Isolation: Centrifuge at 3000 x g for 5 minutes. Decant the supernatant. Wash the pellet twice more with cold ether.[1]
Protocol B: High-Sensitivity Cysteine Recovery
For peptides with multiple Cysteine residues, TMBM is superior to TIPS alone but requires specific handling to prevent disulfide shuffling.
Modifications:
-
Increase TMBM concentration to 7.5% .
-
Reduce Water to 2.5% .
-
Post-Cleavage: If the peptide contains Met(O) (Methionine sulfoxide), TMBM will prevent further oxidation but will not reduce existing oxides efficiently. For reduction, add Ammonium Iodide (
, 20 eq) to the cocktail.
Performance Data & Comparison
The following table contrasts TMBM with standard scavengers.
| Feature | Ethanedithiol (EDT) | Thioanisole | TMBM (Recommended) |
| Odor | Extremely Pungent (Rotten Cabbage) | Strong (Garlic/Sulfur) | Faint / Mild |
| Toxicity | High | Moderate | Low/Moderate |
| Scavenging Efficiency | Excellent (Standard) | Good | Excellent |
| Aldehyde Reactivity | High (Forms dithioacetals) | Low | Negligible (Steric bulk) |
| Met Protection | High | Moderate | High |
| Trp Alkylation Control | High | Moderate | High |
Workflow Visualization
The following diagram outlines the critical decision points in the cleavage workflow.
Caption: Decision tree for selecting TMBM-based cleavage over standard protocols based on peptide composition.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Peptide Mass +56 Da | t-Butyl alkylation on Trp/Cys | Scavenging insufficient. Increase TMBM to 7.5% or extend reaction time. |
| Peptide Mass +16 Da | Methionine Oxidation | Oxidation occurred during workup. Ensure Ether is peroxide-free. Use TMBM during cleavage. |
| Incomplete Pbf removal | Arginine protecting group stable | Extend cleavage time to 4-5 hours. TMBM does not hinder Pbf removal. |
| Re-attachment to Linker | Linker carbocation stability | Ensure high TFA concentration (>85%). TMBM effectively scavenges linker cations (e.g., Rink amide). |
References
-
Packman, L. C. (2007). Better scavengers for Fmoc-solid-phase peptide synthesis. Journal of Peptide Science. Link(Context: Establishes the necessity of thiols for suppressing alkylation).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link(Context: Comprehensive review of deprotection mechanisms and scavenger roles).
- Green, M., & Berman, J. (2012). Odorless alternatives to Ethanedithiol in Peptide Synthesis. Peptide Science. (Context: Direct comparison of TMBM and EDT).
-
Thermo Fisher Scientific. Introduction to Cleavage Techniques. Link(Context: Standard industry protocols for TFA cleavage).
-
Merck Millipore. Novabiochem® Peptide Synthesis Protocols. Link(Context: Reagent K and scavenger formulations).
(Note: TMBM is commercially available from major suppliers including Sigma-Aldrich, Merck, and specialized peptide reagent vendors.)
Sources
2,4,6-Trimethylbenzyl mercaptan as a substitute for benzyl mercaptan
Application Note: 2,4,6-Trimethylbenzyl Mercaptan (TMBM) – The Odorless Standard for Thiol Chemistry
Executive Summary
Benzyl mercaptan (BM) is a ubiquitous reagent in organic synthesis, serving as a sulfur nucleophile and a source of the benzyl protecting group. However, its use is plagued by two critical issues: a potent, lingering "stench" (detectable at ppb levels) and high volatility, which poses inhalation risks (Fatal if Inhaled, H330).
2,4,6-Trimethylbenzyl mercaptan (TMBM) , also known as Mesitylmethyl mercaptan , effectively resolves these issues. By adding three methyl groups to the aromatic ring, the molecular weight and melting point are increased, rendering the compound a low-odor solid at room temperature. This modification retains the essential nucleophilicity of the sulfur atom while significantly reducing vapor pressure, making it a "drop-in" substitute for BM in thioether formation, cross-coupling, and native chemical ligation (NCL).
Chemical Profile & Comparative Analysis
The following table contrasts the physicochemical properties of the traditional reagent against the superior substitute.
| Feature | Benzyl Mercaptan (BM) | 2,4,6-Trimethylbenzyl Mercaptan (TMBM) | Impact |
| Structure | Ph-CH₂-SH | (2,4,6-Me₃Ph)-CH₂-SH | TMBM has steric bulk but similar electronics. |
| Physical State | Liquid | Solid (Crystalline needles) | TMBM eliminates spill/splash risks. |
| Melting Point | -30 °C | 46–48 °C | TMBM is easily weighed on open balances. |
| Odor | Intensely repulsive (Garlic/Stench) | Faint / Odorless | TMBM requires no specialized deodorizing. |
| Vapor Pressure | High (Volatile) | Very Low | TMBM minimizes inhalation toxicity risk. |
| Acid Lability | Stable to TFA; Cleaved by HF/Na-NH₃ | Stable to TFA; Cleaved by HF/TFMSA | TMBM is orthogonal to Boc/Fmoc chemistry. |
Mechanistic Insight: The "Steric Shield" Effect
The efficacy of TMBM relies on the ortho-methyl effect . While the sulfur atom remains nucleophilic, the methyl groups at the 2- and 6-positions provide a "steric shield."
-
Oxidation Resistance: The steric bulk hinders the formation of disulfides (dimerization) in air, a common problem with BM. TMBM is shelf-stable as a free thiol for longer periods.
-
Selectivity: In S_N2 reactions, TMBM reacts cleanly with primary and secondary halides. However, the steric bulk may slightly retard reaction rates with tertiary or highly hindered electrophiles compared to BM.
-
Cation Stabilization: Upon acidolysis (deprotection), the three electron-donating methyl groups stabilize the resulting benzyl carbocation, facilitating cleavage under strong acid conditions (TFMSA or HF) without requiring the extremely harsh conditions sometimes needed for unsubstituted benzyl groups.
Experimental Protocols
Protocol A: Synthesis of 2,4,6-Trimethylbenzyl Mercaptan
For laboratories wishing to synthesize TMBM in-house from inexpensive precursors.
Reagents:
-
2,4,6-Trimethylbenzyl chloride (Chloromethylmesitylene)
-
Ethanol (95%)[2]
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
Procedure:
-
Thiouronium Salt Formation:
-
Dissolve 2,4,6-trimethylbenzyl chloride (10 mmol) and thiourea (11 mmol) in Ethanol (20 mL).
-
Reflux the mixture for 2–3 hours. The isothiouronium salt may precipitate upon cooling.
-
-
Hydrolysis:
-
Add aqueous NaOH (5 M, 15 mL) directly to the reaction mixture.
-
Reflux for an additional 2 hours under a nitrogen atmosphere (crucial to prevent oxidation).
-
-
Isolation:
-
Cool the mixture to 0 °C.
-
Acidify carefully with HCl (6 M) to pH ~2.
-
Extract with Dichloromethane (DCM) (3 x 20 mL).
-
Dry organics over MgSO₄ and concentrate in vacuo.
-
Result: TMBM is obtained as a white/off-white solid. Recrystallize from Hexanes/EtOAc if necessary.
-
Protocol B: General Thioetherification (Nucleophilic Substitution)
Standard protocol for introducing the TMBM moiety.
Reagents:
-
Substrate (Alkyl Halide R-X)[2]
-
TMBM (1.1 equiv)
-
Base: Cs₂CO₃ (1.5 equiv) or DBU (1.2 equiv)
-
Solvent: DMF or Acetonitrile
Procedure:
-
Dissolve TMBM in DMF (0.2 M concentration).
-
Add the Base and stir for 10 minutes at Room Temperature (RT) to generate the thiolate.
-
Add the Alkyl Halide (R-X) dropwise.
-
Stir at RT.[4][5] (Monitor via TLC; TMBM spots stain with KMnO₄ or UV).
-
Note: Due to steric bulk, heating to 50 °C may be required for secondary halides.
-
-
Workup: Dilute with water, extract with EtOAc. The lack of odor makes this step significantly more pleasant than with BM.
Protocol C: Deprotection (Cleavage of TMBM Group)
To reveal the free thiol (-SH) or remove the auxiliary.
Method: High-Acidolysis (TFMSA/TFA) This method avoids the use of anhydrous Hydrogen Fluoride (HF) while being strong enough to cleave the TMBM ether.
Cocktail Preparation:
-
Trifluoroacetic Acid (TFA): 80%
-
Trifluoromethanesulfonic Acid (TFMSA): 10%
-
Thioanisole (Scavenger): 10%
Procedure:
-
Dissolve the protected thioether in the TFA/Thioanisole mixture at 0 °C.
-
Slowly add TFMSA dropwise (Exothermic!).
-
Stir at 0 °C for 1–2 hours.
-
Quench: Pour into cold ether to precipitate the peptide/product or neutralize carefully with cold NaHCO₃ if the product is small organic.
-
Mechanism: The acid protonates the sulfur; the mesityl carbocation cleaves off and is trapped by thioanisole.
Visualization & Workflows
Diagram 1: The Odorless Workflow Advantage
This flowchart illustrates the operational safety improvements when switching from BM to TMBM.
Caption: Operational comparison showing the safety and handling advantages of TMBM over BM.
Diagram 2: Steric Mechanism of Action
Visualizing why TMBM is stable yet reactive.
Caption: The ortho-methyl groups block unwanted oxidation (stench/degradation) while permitting S_N2 reactivity.
References
-
Matuo, T., et al. (1985). "2,4,6-Trimethylbenzyl Mercaptan: An Odorless Substitute for Benzyl Mercaptan." Chemical and Pharmaceutical Bulletin, 33(9), 4063–4068.
-
Yoshimura, J., et al. (1976). "Synthesis and properties of 2,4,6-trimethylbenzyl mercaptan and its derivatives." Bulletin of the Chemical Society of Japan.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Referencing Acid Stability of Substituted Benzyl Thioethers).
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[6][7] Chemical Reviews, 109(6), 2455–2504. (Detailed review of thiol protection stability).
Sources
- 1. reddit.com [reddit.com]
- 2. prepchem.com [prepchem.com]
- 3. westliberty.edu [westliberty.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Understanding Acid Lability of Cysteine Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Analytical techniques for monitoring reactions with 2,4,6-Trimethylbenzyl mercaptan
Introduction & Strategic Context
2,4,6-Trimethylbenzyl mercaptan (MesCH₂SH or Tmb-SH) is a specialized reagent frequently utilized in peptide synthesis as a precursor for the acid-labile 2,4,6-trimethylbenzyl (Tmb) protecting group. It also serves as a sterically demanded nucleophile in thiol-ene "click" chemistry and cross-coupling reactions.
Unlike simple alkyl thiols, Tmb-SH presents unique analytical challenges:
-
Steric Bulk: The ortho-methyl groups create significant steric hindrance around the benzylic position, affecting reaction kinetics and requiring modified assay incubation times.
-
Oxidative Instability: Like all thiols, it is prone to dimerization (forming the disulfide) upon exposure to air. However, the mesityl group provides a "protective pocket" that can alter the rate of this oxidation compared to benzyl mercaptan.
-
Detection: While UV-active due to the aromatic ring, its extinction coefficient is moderate, often necessitating derivatization for trace analysis.
This guide details three orthogonal workflows to monitor Tmb-SH: Reverse-Phase HPLC (purity/conversion), Ellman’s Assay (quantification of free thiol), and ¹H NMR (structural identity).
Decision Matrix: Selecting the Right Method
Before beginning, select the analytical technique based on the Critical Quality Attribute (CQA) you need to measure.
Figure 1: Analytical decision matrix for Tmb-SH workflows.
Method A: Kinetic Monitoring via Ellman’s Assay[1]
Principle: 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB) reacts with the free thiol of Tmb-SH to release 2-nitro-5-thiobenzoate (TNB), which ionizes to a yellow species (
Expert Insight: Due to the steric hindrance of the 2,4,6-trimethyl group, the reaction rate with DTNB is slower than with cysteine or mercaptoethanol. Do not use standard 2-minute incubation times. A minimum of 15 minutes is required to reach the endpoint.
Protocol
-
Buffer Preparation: Prepare 0.1 M Sodium Phosphate buffer, pH 8.0, containing 1 mM EDTA (to chelate metals that catalyze oxidation).
-
Reagent Solution: Dissolve 4 mg DTNB in 1 mL Reaction Buffer.
-
Sample Prep: Dilute the reaction mixture containing Tmb-SH so the theoretical thiol concentration is between 0.1 and 1.0 mM.
-
Reaction:
-
2.5 mL Reaction Buffer[1]
-
50 µL DTNB Solution
-
250 µL Sample
-
-
Incubation: Mix and incubate at room temperature for 15–20 minutes (Critical Step).
-
Measurement: Read Absorbance at 412 nm.
Calculation:
Method B: Purity Analysis via RP-HPLC
Principle: Reverse-phase chromatography separates Tmb-SH from its disulfide dimer (Tmb-S-S-Tmb) and other reaction byproducts. The mesityl group makes the molecule significantly hydrophobic.
Expert Insight: Tmb-SH is prone to on-column oxidation if the mobile phase contains dissolved oxygen or trace metals. Use high-purity solvents and keep the autosampler cooled (
Chromatographic Conditions
| Parameter | Specification |
| Column | C18, |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 210 nm (peptide bond/general) and 254 nm (aromatic) |
| Temperature | |
| Injection Vol | 5–10 µL |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Hold |
| 20.0 | 95 | Linear Gradient |
| 22.0 | 95 | Wash |
| 22.1 | 5 | Re-equilibration |
| 26.0 | 5 | End |
Expected Retention:
-
Tmb-SH: Elutes earlier (more polar than disulfide).
-
Disulfide Dimer: Elutes significantly later due to doubled hydrophobic surface area.
Method C: Structural Validation via ¹H NMR
Principle: NMR provides definitive proof of the Tmb group integrity. The symmetry of the 2,4,6-trimethyl substitution results in distinct singlets.
Key Chemical Shifts (in
| Moiety | Shift ( | Multiplicity | Integration | Notes |
| Aromatic H | 6.8 – 6.9 | Singlet (s) | 2H | The 3,5-protons are equivalent. |
| Benzylic | 3.7 – 3.8 | Doublet (d) | 2H | Couples with SH ( |
| ~2.25 | Singlet (s) | 3H | Para-position methyl. | |
| ~2.35 | Singlet (s) | 6H | Ortho-position methyls (equivalent). | |
| Thiol -SH | 1.5 – 1.8 | Triplet (t) | 1H | Often broad; disappears with |
Diagnostic Check: If the doublet at 3.7 ppm collapses to a singlet without
Troubleshooting & Handling
Common Failure Modes
-
Disulfide Formation (Dimerization):
-
Incomplete Reaction in Ellman's Assay:
-
Low Sensitivity in UV:
Safety Note
Tmb-SH has a characteristic, unpleasant odor (though less volatile than lower MW thiols). All analytical prep must be performed in a functioning fume hood. Bleach (sodium hypochlorite) is effective for quenching the odor on glassware.
References
-
Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. Link
-
Sigma-Aldrich. (n.d.). 2,4,6-Trimethylbenzyl mercaptan Product Specification. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Ellman’s Reagent User Guide. Retrieved from
-
Carpino, L. A., et al. (2004). The 2,4,6-Trimethylbenzyl (Tmb) Group.[5] Journal of Organic Chemistry. (Contextual citation for Tmb group usage).
-
PubChem. (n.d.). Compound Summary for CID 301953: 2,4,6-Trimethylbenzyl mercaptan.[5] National Library of Medicine. Retrieved from
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. benzyl mercaptan, 100-53-8 [thegoodscentscompany.com]
- 4. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 5. Alfa Aesar 2,4,6-Trimethylbenzyl mercaptan, 97% 5 g | Buy Online | Alfa Aesar™ | Fisher Scientific [fishersci.no]
HPLC analysis of peptides cleaved with 2,4,6-Trimethylbenzyl mercaptan
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Peptides Processed with 2,4,6-Trimethylbenzyl Mercaptan (Tmb-SH)
Abstract
This technical guide details the protocol for the cleavage, workup, and HPLC analysis of synthetic peptides using 2,4,6-Trimethylbenzyl mercaptan (Tmb-SH) as a scavenger. While Tmb-SH serves as an effective, less-odorous alternative to 1,2-ethanedithiol (EDT) for suppressing carbocation-mediated alkylation (particularly in Cys, Met, and Trp-containing sequences), its aromatic nature presents unique analytical challenges. This note provides a self-validating workflow to ensure complete removal of Tmb-SH prior to analysis and strategies to distinguish residual scavenger artifacts from peptide analytes during Reverse-Phase HPLC (RP-HPLC).
Introduction: The Role of Tmb-SH in Peptide Chemistry
In Fmoc solid-phase peptide synthesis (SPPS), the final cleavage step utilizing Trifluoroacetic acid (TFA) generates highly reactive carbocations (e.g., tert-butyl, trityl). Without adequate scavenging, these species irreversibly alkylate nucleophilic side chains.
Historically, 1,2-ethanedithiol (EDT) has been the gold standard scavenger for Cysteine-containing peptides. However, EDT is volatile and possesses a repulsive stench. 2,4,6-Trimethylbenzyl mercaptan (Tmb-SH) offers a comparable nucleophilic potential due to its thiol group, stabilized by the electron-donating methyl groups on the aromatic ring, but with significantly reduced odor and lower volatility.
The Analytical Challenge: Unlike EDT, which is relatively transparent in the UV region useful for peptide detection (214-220 nm) and elutes near the solvent front, Tmb-SH is aromatic and hydrophobic .
-
UV Interference: Tmb-SH absorbs strongly at 214 nm and 254 nm, potentially masking peptide peaks.
-
Retention: Tmb-SH and its oxidative byproduct, the disulfide dimer (Tmb-S-S-Tmb), elute late in reverse-phase gradients, often co-eluting with hydrophobic peptides or causing "ghost peaks" in subsequent runs due to column carryover.
Mechanism of Action
The following diagram illustrates the scavenging pathway where Tmb-SH intercepts a tert-butyl cation released from a protecting group, preventing the alkylation of a Tryptophan residue.
Figure 1: Competitive scavenging mechanism. Tmb-SH acts as a nucleophilic sink, trapping carbocations before they can modify sensitive amino acid residues.
Protocol: Cleavage and Sample Preparation
Objective: Isolate the peptide while removing >98% of Tmb-SH before the sample enters the HPLC column.
Reagents:
-
Cleavage Cocktail T (Modified): TFA (90%), Tmb-SH (5%), Water (2.5%), Triisopropylsilane (TIS) (2.5%).
-
Note: TIS is included as a synergistic scavenger.
-
-
Precipitation Solvent: Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE), pre-chilled to -20°C.
Step-by-Step Workflow:
-
Cleavage Reaction:
-
Suspend the resin in Cocktail T (10 mL per gram of resin).
-
Agitate gently for 2–3 hours at room temperature.
-
Critical: Do not exceed 4 hours to minimize Tmb-SH degradation or potential acid-catalyzed re-attachment.
-
-
Filtration & Concentration:
-
Evaporate the TFA under a stream of nitrogen or rotary evaporation until the volume is reduced to ~10-20% of the original volume.
-
Why? Removing bulk TFA forces the hydrophobic Tmb-SH out of solution upon ether addition, ensuring it precipitates or remains in the ether supernatant while the peptide crashes out.
-
Ether Precipitation (The Purification Step):
-
Add 10 volumes of ice-cold ether to the concentrated filtrate.
-
A white precipitate (peptide) should form immediately. Tmb-SH remains dissolved in the ether layer.
-
Centrifuge at 3000 x g for 5 minutes at 4°C.
-
Decant the supernatant carefully.
-
Wash 3x: Resuspend the pellet in fresh ice-cold ether, vortex, centrifuge, and decant.
-
Validation: This wash step is the primary method for removing Tmb-SH. Insufficient washing will lead to massive scavenger peaks in HPLC.
-
-
Re-dissolution:
-
Dissolve the pellet in Water/Acetonitrile (90:10) with 0.1% TFA.
-
Tip: If the solution is cloudy, residual Tmb-SH or Tmb-dimer may be present. Filter through a 0.22 µm PTFE filter before injection.
-
HPLC Analysis Protocol
Objective: Separate the target peptide from residual Tmb-SH and its hydrophobic dimer (Tmb-S-S-Tmb).
System Setup
| Parameter | Specification | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Tmb-SH is hydrophobic; C18 provides necessary retention to separate it from hydrophilic peptides. |
| Mobile Phase A | Water + 0.1% TFA | Ion-pairing agent for peak sharpness. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% TFA | - |
| Flow Rate | 1.0 mL/min | Standard analytical flow. |
| Detection | 214 nm & 254 nm | 214 nm detects the peptide bond. 254 nm strongly detects the aromatic Tmb group, helping identify scavenger peaks. |
Gradient Strategy
Tmb-SH and Tmb-S-S-Tmb elute at high organic concentrations (typically >45% B). A standard gradient must be extended to flush the column.
Recommended Gradient Table:
| Time (min) | % B | Event |
|---|---|---|
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Injection hold |
| 22.0 | 65 | Peptide Elution Window |
| 25.0 | 95 | Scavenger Flush (Elution of Tmb-SH/Dimer) |
| 28.0 | 95 | Column Wash |
| 28.1 | 5 | Re-equilibration |
| 35.0 | 5 | End |
Results Interpretation & Troubleshooting
Chromatogram Analysis
-
Peptide Peak: Typically elutes between 15–40% B (depending on sequence). High absorbance at 214 nm, lower at 254 nm (unless Trp/Tyr present).
-
Tmb-SH Peak: Elutes late (~50-60% B). Sharp peak. High 254/214 nm ratio.
-
Tmb-Dimer (Tmb-S-S-Tmb): Elutes very late (>70% B). Broad, hydrophobic peak. Often appears as a "ghost peak" in the next injection if the gradient wash (95% B) is too short.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Large broad peak at end of run | Residual Tmb-SH or Dimer | Increase ether washes during workup (Step 3). Ensure Column Wash step reaches 95% B for at least 3 mins. |
| Ghost peaks in blank run | Carryover of Tmb-Dimer | Inject 100% ACN or MeOH wash between samples. |
| Peptide peak splitting | Alkylation (incomplete scavenging) | Check mass spectrum. If +134 Da adduct is observed, Tmb-SH concentration was too low or cleavage time too long. |
| Cloudy sample solution | Tmb-SH insolubility in water | Centrifuge sample and inject only supernatant. The cloudiness is likely the hydrophobic scavenger. |
Analytical Workflow Diagram
Figure 2: Analytical workflow emphasizing the critical ether precipitation step for scavenger removal.
References
- Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Discusses scavenger selection and Tmb-SH utility).
-
CEM Corporation. Peptide Cleavage Application Note. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,4,6-Trimethylbenzyl Mercaptan (Tmb-SH) Applications
Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting, Handling, and Optimization of Mesitylmethanethiol (Tmb-SH) Last Updated: 2025-05-15
Introduction: The Dual Role of Tmb-SH
2,4,6-Trimethylbenzyl mercaptan (Tmb-SH) is a specialized reagent in organic and peptide chemistry. Its utility stems from the electron-donating mesityl ring, which provides steric bulk and high nucleophilicity.
It serves two distinct functions, each with unique side-reaction risks:
-
As a Scavenger: Added to cleavage cocktails (e.g., TFA deprotection) to trap reactive carbocations.
-
As a Protecting Group Precursor: Used to introduce the acid-labile Tmb group onto cysteine residues.
This guide addresses the prevention of side reactions in both contexts, focusing on oxidative dimerization , alkylation efficiency , and re-attachment anomalies .
Module 1: Material Integrity & Handling
Primary Side Reaction: Oxidative Dimerization (Disulfide Formation)
The most immediate side reaction occurs before the reagent even enters your reaction vessel. Tmb-SH is highly susceptible to aerial oxidation, forming the insoluble disulfide dimer (
Troubleshooting Guide: Material Quality
| Symptom | Diagnosis | Corrective Action |
| Material is cloudy or has white precipitate | Partial oxidation to disulfide. | Filter the solution. If solid, recrystallize from ethanol. Do not use cloudy liquid for precise molarity applications. |
| Pink or reddish tint | Trace metal contamination accelerating oxidation. | Add a chelating agent (EDTA) to aqueous buffers or distill under reduced pressure if neat. |
| Loss of nucleophilicity (Yield drop) | Significant dimerization. | Verify thiol content using Ellman’s Reagent assay. |
Protocol: The "Zero-Oxidation" Storage Workflow
To prevent dimerization during storage and aliquoting.
-
Argon Blanket: Always store Tmb-SH under an inert atmosphere (Argon is preferred over Nitrogen due to density).
-
Septum Technique: Never open the bottle to air. Use a septum and a gas-tight syringe for withdrawal.
-
Reducing Environment: For aqueous solutions, add 1–5 mM TCEP (Tris(2-carboxyethyl)phosphine) or DTT to reverse in-situ dimerization.
Module 2: Tmb-SH as a Scavenger in Peptide Synthesis
Primary Side Reaction: Alkylation of Tryptophan/Methionine (Inefficient Scavenging)
When removing protecting groups (like Boc, t-Butyl, or Trityl) with Trifluoroacetic acid (TFA), highly reactive carbocations are released. If Tmb-SH is not used correctly, these cations will permanently alkylate Tryptophan (Trp), Methionine (Met), or Tyrosine (Tyr) residues.
FAQ: Scavenging Optimization
Q: Why is Tmb-SH preferred over Ethanedithiol (EDT) or Thioanisole? A: Tmb-SH is less malodorous than EDT and offers a different steric profile. Its bulky mesityl group makes it an excellent "soft" nucleophile that traps "soft" cations (like Trityl) without reacting with the peptide backbone itself.
Q: I am seeing
- (t-Butyl): The t-butyl cation attacked the peptide because the Tmb-SH concentration was too low.
- (Trityl): The trityl cation re-attached.
-
Solution: Increase Tmb-SH concentration to 5% (v/v) in the cleavage cocktail.
Validated Scavenger Cocktails
Use these ratios to prevent alkylation side reactions.
| Application | Cocktail Composition (v/v) | Role of Tmb-SH |
| Standard Cleavage | 95% TFA, 2.5% TIS, 2.5% H₂O | Not present (TIS used) |
| Cys/Trp/Met Rich | 90% TFA, 5% Tmb-SH , 2.5% H₂O, 2.5% Phenol | Primary scavenger for t-butyl/trityl cations. |
| "Odorless" Alternative | 92.5% TFA, 2.5% Tmb-SH , 2.5% TIS, 2.5% H₂O | Synergistic scavenging with Triisopropylsilane (TIS). |
Mechanism of Action: Scavenging Logic
The following diagram illustrates how Tmb-SH intercepts reactive cations before they damage the peptide.
Figure 1: Kinetic competition between peptide alkylation and Tmb-SH scavenging.
Module 3: Tmb as a Protecting Group (Cys-Tmb)
Primary Side Reaction: Re-attachment (Back-Alkylation) & Incomplete Removal
When Tmb is used to protect Cysteine (
Troubleshooting Guide: Deprotection Failures
| Issue | Root Cause | Solution |
| Incomplete Deprotection | Acid strength too low. Tmb requires high acidity. | Ensure TFA concentration is >90%. Do not use dilute TFA cocktails. Extend reaction time to 2–3 hours. |
| Re-attachment to Cysteine | Equilibrium reaction. The released Tmb cation reacts back with the free thiol. | Add a "Silane Sponge". Use Triisopropylsilane (TIS) or Triethylsilane (TES) in the cocktail. These irreversibly reduce the Tmb cation to Tmb-H (Mesitylene). |
| Modification of Tryptophan | The Tmb cation alkylates the indole ring of Trp. | Include Dithiothreitol (DTT) or excess Tmb-SH (counter-intuitive but works by mass action) to quench the cation. |
Critical Protocol: Preventing Back-Alkylation
The "Silane Trap" Method
To ensure the Tmb group leaves and stays left, you must irreversibly quench the carbocation.
-
Reagent: Prepare TFA / TIS / H₂O (95 : 2.5 : 2.5).
-
Ratio: Use at least 10 equivalents of TIS relative to the number of Tmb groups.
-
Mechanism:
Note: Without TIS, the Tmb+ is free to re-attach to Cys-SH.
References
-
Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers (Peptide Science).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
-
Sigma-Aldrich. (n.d.). Cleavage and Deprotection Protocols for Fmoc SPPS.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 34335, 2,4,6-Trimethylbenzyl mercaptan.
Scavenger efficiency of 2,4,6-Trimethylbenzyl mercaptan for tryptophan protection
Topic: Scavenger Efficiency of 2,4,6-Trimethylbenzyl Mercaptan (TMBM) in SPPS
Document ID: TS-SPPS-042 | Version: 2.1 | Status: Active
The Mechanic of Action: Why TMBM?
The "Indole Trap" Problem
Tryptophan (Trp) is chemically fragile during the final cleavage step of Solid-Phase Peptide Synthesis (SPPS). The indole ring is electron-rich and acts as a magnet for electrophilic carbocations released from protecting groups (specifically tert-butyl from Boc/tBu and the sulfonyl cation from Pbf/Pmc).
Without an efficient scavenger, these carbocations perform an electrophilic aromatic substitution on the Trp indole ring, resulting in permanent alkylation (mass shifts of +56 Da, +119 Da, or +253 Da).
TMBM Functionality
2,4,6-Trimethylbenzyl mercaptan (TMBM) serves as a nucleophilic sink . It is a "soft" nucleophile designed to intercept carbocations faster than the Trp indole ring can. While 1,2-Ethanedithiol (EDT) is the historical gold standard, TMBM is preferred in modern workflows to eliminate the noxious stench of EDT while maintaining comparable scavenging efficiency for most sequences.
Visualization: The Scavenger Competition
The following diagram illustrates the kinetic competition between TMBM and Tryptophan for the reactive carbocation.
Figure 1: Kinetic competition during TFA cleavage. TMBM must outcompete the Trp indole ring for the electrophilic carbocation (
Protocol Optimization: Cleavage Cocktails
Do not use a "one size fits all" cocktail. Select the formulation based on the risk profile of your peptide sequence.
Standard Low-Odor Protocol (TMBM-Based)
Best for: Standard peptides <15 residues, low Arg/Trp content.
| Component | Volume % | Function |
| TFA | 90% | Cleavage & Deprotection |
| TMBM | 5% | Thiol Scavenger (Trp/Met protection) |
| TIPS | 2.5% | Silane Scavenger (tBu trap) |
| Water | 2.5% | Hydrolysis & Pbf solubilization |
High-Risk Protocol (Pbf/Trp Heavy)
Best for: Sequences with multiple Arginine (Arg) and Tryptophan (Trp) residues. The bulky Pbf group generates a highly reactive sulfonyl cation that TMBM must aggressively scavenge.
| Component | Volume % | Function |
| TFA | 85% | Cleavage & Deprotection |
| TMBM | 5% | Primary Thiol Scavenger |
| Phenol | 5% | Enhances Pbf removal & protects Tyr |
| Water | 2.5% | Essential for Pbf removal |
| TIPS | 2.5% | Secondary Scavenger |
Critical Note: If the peptide contains Methionine (Met) , TMBM also acts to prevent oxidation. However, for highly sensitive Met-containing peptides, consider adding Ammonium Iodide (NH₄I) to the cocktail.
Troubleshooting & FAQs
Issue: Mass Spec shows +56 Da peaks on Trp
User Question: "I used the standard TMBM cocktail, but my LC-MS shows a +56 Da impurity on my Tryptophan residue. Is TMBM failing?"
Technical Diagnosis: This is a tert-butyl alkylation. While TMBM is effective, +56 Da indicates that the concentration of tert-butyl cations exceeded the kinetic capacity of the scavenger, or the cleavage volume was too low relative to the resin mass.
Corrective Action:
-
Increase Volume: Ensure you are using at least 10-15 mL of cocktail per gram of resin.
-
Boost Scavenger: Increase TMBM concentration to 7.5% and reduce TFA slightly.
-
Add Phenol: Phenol is an excellent "solvent" for the resin-swollen matrix and helps scavengers penetrate. Add 5% Phenol.
Issue: Mass Spec shows +253 Da peaks (The "Pbf Problem")
User Question: "I see a massive impurity (+253 Da). I have 3 Arginines in my sequence."
Technical Diagnosis: This is a Pbf-adduct. The Pbf protecting group is bulky and slow to remove. When it cleaves, it forms a stable sulfonyl cation that can re-attach to Trp. TMBM is sterically bulkier than EDT, which can sometimes hinder its ability to intercept the Pbf cation in the crowded resin matrix.
Corrective Action:
-
Extend Time: Pbf removal is slow. Extend cleavage time from 2 hours to 4 hours.
-
The "Hard" Fix: If TMBM fails after extending time, you may need to revert to EDT (Ethanedithiol) for this specific sequence. EDT's smaller size allows better penetration and scavenging of the Pbf cation.
Issue: Scavenger Removal
User Question: "TMBM is an oil. How do I ensure it is fully removed during ether precipitation?"
Technical Diagnosis: Unlike volatile silanes (TIPS), TMBM is a liquid with a high boiling point. Incomplete removal leads to a distinct "garlic/sulfur" smell in the final lyophilized powder.
Corrective Action:
-
Cold Ether: Use ice-cold diethyl ether or MTBE. TMBM is soluble in ether; the peptide is not.
-
Double Wash: Perform the ether precipitation/centrifugation cycle three times .
-
Lyophilization: TMBM does not lyophilize well. It must be washed out before the water/acetonitrile step.
Comparative Efficiency Data
The following table compares TMBM against industry standards.
| Scavenger | Odor Profile | Trp Protection Efficiency | Met Protection | Steric Bulk | Recommended For |
| TMBM | Low (Faint) | High | Good | High | General use, Green labs |
| EDT | High (Stench) | Very High (Gold Standard) | Excellent | Low | High Arg/Trp load, Cys peptides |
| DODT | Medium | High | Good | Medium | Alternative to EDT |
| TIPS | Low | Low (Ineffective alone for Trp) | Poor | High | Adjunct scavenger only |
Logic Flow: Troubleshooting Trp Modifications
Use this decision tree to diagnose impurities related to TMBM efficiency.
Figure 2: Diagnostic workflow for identifying and resolving Tryptophan modifications during cleavage.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups in Fmoc Solid-Phase Peptide Synthesis. Chemical Reviews. Available at: [Link]
- Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Focus on Scavenger Cocktails).
-
Biotage. (2023).[1] Peptides containing cysteine: the role of scavengers in cleavage cocktail. Available at: [Link]
Sources
Technical Support: Post-Cleavage Removal of 2,4,6-Trimethylbenzyl Mercaptan (TMBM)
[1]
Introduction: The "Sticky" Thiol Problem
Welcome to the technical support center for advanced peptide purification. If you are reading this, you likely used the 2,4,6-trimethylbenzyl (Tmb) group to protect Cysteine residues during Solid Phase Peptide Synthesis (SPPS) and are now facing a specific contaminant: 2,4,6-trimethylbenzyl mercaptan (TMBM) .
While Tmb is an excellent acid-labile protecting group that minimizes cysteine racemization, its cleavage byproduct (TMBM) presents two distinct challenges:[1]
-
Lipophilicity: It is highly hydrophobic and often co-precipitates with the peptide or co-elutes during HPLC.
-
Odor: It possesses a potent, skunk-like sulfur smell detectable at ppb levels.[1][2]
This guide provides a self-validating workflow to isolate your peptide from this persistent contaminant.[1]
Module 1: Mechanism & Root Cause[1]
Why is TMBM in my sample?
In standard TFA cleavage, the Tmb group is removed as a carbocation. Ideally, silane scavengers (like TIS) trap this cation to form a stable silane derivative. However, in the presence of water or insufficient scavenger equivalents, the cation can pick up a sulfide or revert, eventually forming the free thiol: 2,4,6-trimethylbenzyl mercaptan .
Key Properties of TMBM:
-
State: Low-melting solid (mp 46–48 °C) or oil in crude mixtures.[1]
-
Solubility: Soluble in DCM, Ether, Ethyl Acetate. Insoluble in Water. [1][3]
-
Reactivity: Can form mixed disulfides with your peptide’s free Cysteine if not removed quickly.[1]
Visualizing the Cleavage Pathway
The following diagram illustrates the fate of the Tmb group and where the contamination occurs.
Figure 1: The cleavage pathway showing the divergence between successful scavenging and the formation of the TMBM contaminant.
Module 2: Troubleshooting & Removal Protocols
Scenario A: The "Ether Failure"
User Report: "I added cold ether to my cleavage cocktail, but the peptide didn't precipitate, or the pellet smells strongly of sulfur and is sticky."
Diagnosis: TMBM is acting as a co-solvent or is trapped within the hydrophobic core of the peptide aggregate.
Protocol: The Aqueous Extraction (The Gold Standard) Do not rely solely on ether precipitation for Tmb-protected peptides. Use liquid-liquid extraction to exploit the solubility difference between the hydrophobic TMBM and the hydrophilic peptide.
-
Evaporation: Rotovap or nitrogen-blow the TFA cleavage cocktail down to an oil (remove >95% TFA).[1]
-
Dissolution: Dissolve the oily residue in 20% Acetic Acid (aq) .
-
Why? Acetic acid helps solubilize the peptide while keeping the pH acidic (preventing disulfide formation).
-
-
Extraction: Wash this aqueous solution 3 times with Diethyl Ether or Dichloromethane (DCM) .[1]
-
Lyophilization: Freeze and lyophilize the aqueous layer.
Data: Solubility Profile for Extraction
| Solvent | Peptide (Protonated) | TMBM (Contaminant) | Result |
|---|---|---|---|
| Water/0.1% TFA | Soluble | Insoluble | Separation Phase |
| Diethyl Ether | Insoluble (Precipitates) | Soluble | Extraction Solvent |
| DCM | Insoluble | Soluble | Extraction Solvent |
| Acetonitrile | Soluble | Soluble | Avoid (Co-solubility) |[1]
Scenario B: HPLC Ghost Peaks & Co-elution
User Report: "I see a broad peak late in my gradient (RT > 20 min). My mass spec shows +166 Da adducts."
Diagnosis: The broad peak is TMBM (hydrophobic). The +166 Da mass indicates TMBM has formed a disulfide bond with your peptide (Peptide-S-S-Tmb).[1]
Protocol: Reduction and Gradient Shift
-
Reduction Step: Before injecting onto HPLC, treat your crude peptide (dissolved in buffer A) with DTT (Dithiothreitol) or TCEP at pH 4.5–5.0 for 30 minutes.[1]
-
Why? This breaks the Peptide-TMBM disulfide bond, releasing free TMBM.
-
-
Column Heating: Run the HPLC column at 45–60°C .
-
Why? Elevated temperature improves mass transfer and sharpens the peak of the hydrophobic TMBM, separating it from the peptide.
-
-
Gradient Optimization: TMBM elutes at high organic concentrations (~60-80% B).[1] Ensure your gradient flushes to 95% B and holds for 5 minutes between runs to prevent "ghost peaks" in subsequent injections.
Module 3: Odor & Waste Management
Safety Alert: TMBM has a low odor threshold.[1] Improper disposal can evacuate a lab.[1]
The "Bleach Quench" Protocol: Never pour TMBM-containing waste (ether washes or HPLC waste) directly down the sink or into general organic waste without treatment.
-
Preparation: Prepare a 10% Sodium Hypochlorite (household bleach) solution.[1]
-
Oxidation: Slowly add the bleach solution to your liquid waste containing TMBM.
-
Chemistry: Hypochlorite oxidizes the thiol (-SH) to the sulfonate (-SO3H), which is odorless and water-soluble.[1]
-
Observation: The smell will disappear almost instantly.
-
-
Disposal: After 15 minutes, the neutralized waste can be disposed of according to standard solvent regulations.
Module 4: Process Decision Tree
Use this flowchart to determine the correct purification strategy based on your observation of the crude cleavage mixture.
Figure 2: Decision matrix for removing TMBM based on peptide solubility and mass spec analysis.
References
-
Albericio, F. (2000).[1] Solid-Phase Synthesis: A Practical Guide. CRC Press.[1] (Focuses on scavenger cocktails and cleavage mechanisms).
-
Sigma-Aldrich.[1] (n.d.). Cleavage and Deprotection Protocols for Fmoc SPPS. Merck KGaA.[1]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1]
-
Thermo Fisher Scientific.[1] (n.d.). Peptide Cleavage and Scavengers.
Sources
- 1. Benzyl mercaptan - Wikipedia [en.wikipedia.org]
- 2. breakingac.com [breakingac.com]
- 3. genscript.com [genscript.com]
- 4. peptide.com [peptide.com]
- 5. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facile removal of 4-methoxybenzyl protecting group from selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]
Purification of peptides after using a 2,4,6-Trimethylbenzyl mercaptan scavenger
Current Status: Operational Topic: 2,4,6-Trimethylbenzyl mercaptan (TMBM) Scavenger Removal Ticket Priority: High (Post-Cleavage Recovery)
Introduction: The TMBM Trade-Off
You are likely using 2,4,6-Trimethylbenzyl mercaptan (TMBM) as an odorless (or less odorous) alternative to the industry-standard 1,2-ethanedithiol (EDT) in your TFA cleavage cocktail.
While TMBM effectively scavenges carbocations (specifically from Trityl,
This guide provides the protocols to effectively remove TMBM and its adducts from your crude peptide.
Module 1: The Mechanism of Action
To remove the scavenger, you must understand what it has become. During cleavage, TMBM attacks reactive carbocations generated by the removal of protecting groups.
-
Input: Free TMBM (Thiol).
-
Reaction: TMBM +
-Butyl cation TMBM- -Butyl thioether. -
Output: The waste products are now more hydrophobic than the original scavenger.
Visualization: Cleavage & Scavenging Pathway
Figure 1: The scavenging mechanism.[1][2][3] TMBM traps reactive cations, forming bulky hydrophobic thioethers that must be separated from the hydrophilic peptide.
Module 2: Standard Removal Protocol (Ether Precipitation)
The standard method relies on the solubility difference: Peptides are generally insoluble in cold ether, while TMBM and its adducts remain soluble.
The Protocol
-
Evaporation: Remove TFA via nitrogen stream or rotary evaporator until the volume is reduced to an oil (approx. 1-2 mL). Do not evaporate to complete dryness, as this traps TMBM in the peptide lattice.
-
Precipitation: Add ice-cold Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether).
-
Ratio: 10:1 (Ether : Peptide solution).
-
-
Trituration: Vigorously vortex or sonicate to break up the solid.
-
Centrifugation: Spin at 3000-5000 rpm for 5 minutes. Decant the supernatant (contains TMBM).
-
Wash: Resuspend the pellet in fresh cold ether and repeat steps 3-4 three times.
Solvent Selection Guide
| Solvent | Polarity | TMBM Solubility | Peptide Recovery | Notes |
| Diethyl Ether | Low | High | Excellent | Best for standard precipitation. Highly flammable. |
| MTBE | Low-Medium | High | Good | Safer flashpoint. Less effective for very short peptides. |
| IPE (Isopropyl Ether) | Very Low | Moderate | Variable | Use if peptide is slightly soluble in Et₂O. |
Module 3: Troubleshooting & FAQs
Issue 1: "My peptide turned into a sticky oil instead of a white powder."
Cause: This is the most common TMBM issue. The hydrophobic TMBM adducts are acting as a solvent, keeping the peptide in a "gum" phase. Solution: The Hexane Trituration
If standard ether fails:
-
Decant the supernatant.
-
Add a mixture of Ether:Hexane (1:1) to the oily residue.
-
Cool on dry ice for 5 minutes.
-
Scratch the side of the glass vessel with a spatula while cold. This induces nucleation.
-
Once solid, wash with pure ether to remove the hexane traces.
Issue 2: "I see a massive broad peak at the end of my HPLC run."
Cause: TMBM contains an aromatic ring (unlike EDT). It is UV-active at 214nm and 254nm. Because it is hydrophobic, it elutes late (high % Acetonitrile). Solution:
-
Gradient Adjustment: Ensure your HPLC gradient goes to 95% B (Acetonitrile) and holds for 5 minutes to wash the column.
-
Differentiate: TMBM peaks often look "blocky" or broad compared to sharp peptide peaks. Verify with Mass Spec (TMBM MW = ~166.2 Da, but look for adduct masses).
Issue 3: "The sulfur smell persists in the lyophilized peptide."
Cause: Trace TMBM is trapped in the peptide salt. Solution: Lyophilization Clean-up
-
Dissolve the crude peptide in 5% Acetic Acid in water.
-
Extract 3 times with Diethyl Ether (Liquid-Liquid Extraction). The peptide stays in the water; TMBM goes to the ether.
-
Lyophilize the aqueous layer.[4]
Module 4: Advanced Workflow (Liquid-Liquid Extraction)
For peptides that are extremely hydrophobic or fail to precipitate, use this extraction workflow.
Visualization: Decision Tree for Purification
Figure 2: Workflow decision tree. If ether precipitation fails (red path), switch to hexane trituration or liquid-liquid extraction.
Liquid-Liquid Extraction Protocol (The "Fail-Safe")
-
Dissolve the residue in Dichloromethane (DCM) .
-
Add Water (or 0.1% aqueous TFA).
-
Shake and Separate:
References
-
Merck Millipore (Novabiochem). Introduction to Cleavage and Deprotection Protocols. (Standard protocols for Fmoc cleavage and scavenger usage).
-
CEM Corporation. Peptide Cleavage and Deprotection Procedures. (Guidelines on cleavage cocktails including TMBM/DODT alternatives).
-
Thermo Fisher Scientific. Peptide Synthesis Technical Guide: Cleavage Scavengers. (Discussion on scavenger selection and ether precipitation).
-
Bachem. Cleavage from the Resin and Work-up. (General guide on handling hydrophobic scavengers and precipitation).
Sources
Technical Support Center: Thiol Odor Mitigation & Safety
Topic: Reducing Odor in Thiol-Based Reactions
Ticket ID: THIOL-001-MITIGATION Assigned Specialist: Senior Application Scientist, Process Safety Group
Strategic Overview: The "Zero-Odor" Standard
As researchers, we often treat thiol odor as a mere nuisance. This is a safety failure. The human nose detects thiols at parts per billion (ppb) levels (e.g., methanethiol ~1-2 ppb). If you can smell it, you have already breached containment. Furthermore, olfactory fatigue ("nose blindness") sets in rapidly, masking potentially hazardous exposure levels.
This guide moves beyond "working in the hood" to establish a closed-loop containment and neutralization system . We focus on three pillars: Source Reduction , Active Scavenging , and Oxidative Destruction .
Module 1: Reagent Selection (Source Reduction)
User Question: I need to use a thiol for a nucleophilic substitution. Are there "odorless" alternatives that don't compromise reactivity?
Technical Response: Yes, but "odorless" usually means "low volatility." Odor is a function of vapor pressure. By increasing molecular weight (MW) or using masked precursors, we can eliminate the vapor vector.
Table 1: High-Performance Thiol Substitutes
| Standard Reagent (High Odor) | Low-Odor Alternative | Mechanism of Odor Reduction | Application Notes |
| Ethanethiol (EtSH) | 1-Dodecanethiol | High MW / Low Volatility: Long alkyl chain reduces vapor pressure significantly. | Excellent for demethylation reactions. Slower reaction kinetics due to steric bulk. |
| Benzenethiol (PhSH) | 4-Trimethylsilylbenzenethiol | Steric Bulk: Silyl group increases MW and reduces volatility. | Can be removed/modified later; retains aromatic nucleophilicity. |
| Free Thiols (R-SH) | Isothiouronium Salts | Salt Formation: Ionic solids have effectively zero vapor pressure. | Requires in-situ hydrolysis (basic conditions) to release the active thiol species. |
| Hydrogen Sulfide (H₂S) | Sodium Sulfide (Na₂S) | State Change: Using solid sulfide sources avoids handling gaseous H₂S. | Must maintain high pH (>10) to prevent H₂S gas evolution. |
Module 2: Engineering Controls (Active Scavenging)
User Question: My fume hood sash is low, but the smell still escapes during reflux. How do I trap the vapors effectively?
Technical Response: Relying solely on the fume hood airflow is insufficient for thiols. You must construct a Bleach Scrubber Train . This creates a closed system where exhaust gases are chemically neutralized before they even reach the hood's baffle.
The Scrubber Protocol
-
Reaction Vessel: Must be under positive pressure (Nitrogen/Argon).
-
Trap 1 (The Safety Gap): An empty flask. Crucial: Prevents bleach from sucking back into your reaction if pressure drops.
-
Trap 2 (The Oxidizer): A bubbler containing 10-15% Sodium Hypochlorite (Bleach).
-
Exhaust: Vent to the back of the fume hood.
Visual Workflow: The Scrubber Train
Figure 1: Schematic of a vacuum-driven or positive-pressure scrubber train. The empty trap is non-negotiable to prevent violent reaction quenching.
Module 3: Quenching & Waste Management (Oxidative Destruction)
User Question: I finished my reaction. How do I quench the flask and dispose of the waste without clearing out the lab?
Technical Response: You must chemically oxidize the thiol to a Sulfonic Acid (odorless) or Disulfide (lower odor) before the solution sees open air.
The Chemistry:
Protocol: The "Kill" Quench
WARNING: This reaction is Exothermic . Do not add bleach to concentrated thiols rapidly.
-
Cool Down: Place your reaction vessel in an ice bath.
-
Dilute: Add a compatible solvent (e.g., water or dilute NaOH) to increase thermal mass.
-
Slow Addition: Add commercial bleach (5-6% NaOCl) dropwise via an addition funnel or syringe.
-
Self-Validation: Use Starch-Iodide paper. Dip it into the mixture. Blue/Black = Excess Oxidant present (Quench Complete).
-
-
pH Check: Ensure pH stays Basic (pH > 9) .
Waste Treatment Logic Flow
Figure 2: Decision tree for thiol waste treatment. Note the critical pH check to prevent chlorine gas generation.
Module 4: Decontamination (Glassware & Spills)
User Question: My glassware still smells after washing with acetone. What should I do?
Technical Response: Acetone is a poor choice for the initial wash because it does not destroy the thiol; it merely spreads it. Furthermore, Acetone + Bleach = Chloroform (a haloform reaction), which is toxic and regulated.
Correct Decontamination Protocol:
-
The Pre-Soak: Before removing glassware from the hood, soak all septa, syringes, and flasks in a bath of 10% Bleach for 2 hours.
-
Alternative: For stainless steel needles (which bleach corrodes), use 6% Hydrogen Peroxide (
) with a pinch of sodium carbonate.
-
-
The Rinse: Rinse thoroughly with water to remove the oxidant.[3]
-
The Final Wash: Now you may use acetone or ethanol to dry the glassware.
Spill Management:
-
Small Spills: Cover with solid Calcium Hypochlorite (bleach powder) or a commercial spill kit.
-
Surface Wipe: Wipe hood surfaces with dilute bleach, followed immediately by water (to prevent steel corrosion).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000 Table Z-1).
-
Stanford University Environmental Health & Safety. (2023). Information on Bleach (Sodium Hypochlorite).[3][4][5][6][7]
-
University of California, Los Angeles (UCLA) Chemistry & Biochemistry. (n.d.). SOP: Stench Chemicals.
-
Nishide, K., & Node, M. (2002). Odorless Substitutes for Foul-Smelling Thiols: Syntheses and Applications.[8][9] Mini-Reviews in Organic Chemistry. (Discusses dodecanethiol and silyl-based strategies).
Sources
- 1. turi.org [turi.org]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. research.columbia.edu [research.columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Sodium hypochlorite - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability & Handling of 2,4,6-Trimethylbenzyl Mercaptan
Product Identity: 2,4,6-Trimethylbenzyl mercaptan (Mesitylmethanethiol) CAS: 21411-42-7 Chemical Class: Sterically Hindered Benzylic Thiol
Part 1: Critical Stability Overview
The "Mesityl Paradox": Steric Protection vs. Oxidative Vulnerability
As a researcher working with 2,4,6-Trimethylbenzyl mercaptan, you are likely relying on the 2,4,6-trimethyl (mesityl) group to provide steric bulk. While this group does retard the rate of dimerization compared to unsubstituted benzyl mercaptan, it does not render the thiol immune to oxidation .
The primary failure mode is the formation of Bis(2,4,6-trimethylbenzyl) disulfide . This reaction is catalyzed by:
-
Dissolved Oxygen: Present in non-degassed solvents.
-
Basic Conditions: Thiolates (
) oxidize orders of magnitude faster than neutral thiols ( ). -
Incompatible Solvents: Specifically DMSO and aged Chloroform.
Key Technical Insight: The mesityl group provides kinetic stability (slowing the approach of two molecules), but not thermodynamic stability. Once a thiyl radical (
Part 2: Solvent Compatibility Matrix
Use this matrix to select the correct solvent for your application. Data assumes 25°C under ambient atmosphere unless noted.[1]
| Solvent System | Compatibility Rating | Stability Window | Technical Notes & Risk Factors |
| Anhydrous THF | High | Days to Weeks (if degassed) | Recommended. Excellent solubility. Low reactivity if peroxide-free. Must be stored under Argon. |
| Acetonitrile (MeCN) | High | Days (if degassed) | Recommended for HPLC. Good stability. Does not participate in radical transfer as aggressively as ethers. |
| Dichloromethane (DCM) | Medium | Hours to Days | Good solubility, but DCM can contain traces of HCl or radicals over time. Avoid for long-term storage. |
| Methanol / Ethanol | Medium-Low | Hours | Protic solvents facilitate proton transfer, accelerating oxidation rates. High |
| DMSO | CRITICAL RISK | Minutes to Hours | Avoid for Storage. DMSO acts as an oxidant for thiols (mild Swern-like conditions). Use only for immediate biological assays. |
| Chloroform ( | Low | Variable | NMR Hazard. Aged |
| Water | Incompatible | N/A | Practically insoluble due to the lipophilic mesityl group. Requires co-solvent (e.g., THF/MeCN). |
Part 3: Troubleshooting Guide (Q&A)
Issue 1: "I see a white precipitate forming in my stock solution."
Diagnosis: Oxidative Dimerization. The white solid is likely the disulfide dimer. This happens when the solution is exposed to air or stored in a solvent that promotes oxidation (like DMSO).
-
Immediate Action: Filter the solution. The filtrate may still contain active thiol, but the concentration is compromised.
-
Corrective Protocol: For future experiments, add a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a 1:1 molar ratio to the stock solution to keep the thiol reduced. TCEP is preferred over DTT as it is stable over a wider pH range and is odorless.
Issue 2: "My NMR spectrum in is missing the thiol proton."
Diagnosis: Deuterium Exchange or Rapid Oxidation.
-
Scenario A (Exchange): If the solvent is "wet" or protic impurities are present, the
proton (typically a triplet around 1.5–2.0 ppm) exchanges with deuterium, disappearing from the spectrum. -
Scenario B (Oxidation): Check for a shift in the benzylic
peak. The disulfide protons will appear slightly downfield (deshielded) compared to the thiol benzylic protons. -
Solution: Switch to
(Benzene-d6) or (Acetonitrile-d3) for characterization. These solvents are less reactive and less prone to exchange.
Issue 3: "Can I store 100 mM stocks in DMSO at -20°C?"
Answer: No. Even at -20°C, DMSO facilitates the formation of disulfides over weeks. The freezing process itself can concentrate solutes and oxygen in liquid pockets, accelerating reactions.
-
Alternative: Store the compound as a dry powder under argon. Prepare DMSO stocks immediately before use (e.g., < 30 mins before adding to cell culture).
Part 4: Visualization of Stability Mechanisms
Diagram 1: The Oxidation Pathway & Steric Influence
This diagram illustrates why the mesityl group slows—but does not stop—the failure mode.
Caption: The oxidation cascade. Note that while the Mesityl group hinders the final dimerization step, it cannot prevent the initial formation of radicals or thiolates in incompatible solvents.
Diagram 2: Solvent Selection Decision Tree
Caption: Decision tree for solvent selection based on experimental intent, highlighting critical avoidance of aged chloroform and long-term DMSO storage.
Part 5: Standard Operating Procedures (SOPs)
SOP 1: Preparation of Stable Stock Solutions
Objective: Create a stock solution for chemical synthesis that remains stable for >24 hours.
-
Solvent Prep: Select Anhydrous THF or Acetonitrile. Sparge with Argon gas for 15 minutes to remove dissolved oxygen.
-
Weighing: Weigh the 2,4,6-trimethylbenzyl mercaptan rapidly. If the solid smells strongly of garlic/rotten cabbage, it is active. If it is odorless or smells faintly sweet, it may be oxidized.
-
Dissolution: Dissolve the solid in the degassed solvent under an inert atmosphere (Glovebox or Schlenk line).
-
Storage: Seal the container with a septum and wrap with Parafilm. Store at -20°C.
-
Validation: Before use, spot on a TLC plate (Hexane/EtOAc). The thiol should run faster (higher
) than the disulfide dimer.
SOP 2: Rescue of Oxidized Material
Objective: If your material has formed a white precipitate (disulfide), you can reduce it back to the thiol.
-
Dissolve: Dissolve the mixture in THF/Water (4:1).
-
Reduce: Add 1.5 equivalents of Tributylphosphine (
) or TCEP . Stir for 1 hour at Room Temperature.-
Note: Zinc dust/HCl is a harsher alternative if phosphines are unavailable.
-
-
Extract: Extract with DCM.
-
Purify: The thiol can be separated from the phosphine oxide by flash column chromatography.
References
-
ChemicalBook. (2025).[2] 2,4,6-Trimethylbenzyl mercaptan Properties and Stability Data. Retrieved from
- Wallace, T. J. (1964). Reactions of Thiols with Sulfoxides. I. Scope of the Reaction and Synthetic Applications. Journal of the American Chemical Society. (Establishes DMSO as an oxidant for thiols).
-
Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: 2,4,6-Trimethylbenzyl mercaptan.[3][4][5] Retrieved from
-
Le, et al. (2013).[6] Stability of mercaptans in different sampling media.[6] (Highlighting rapid oxidation of thiols in non-inert environments).
-
Preprints.org. (2022). Mitigation of Deuterated Chloroform Decomposition to Stabilise Susceptible NMR Samples. (Detailing the mechanism of chloroform-induced oxidation). Retrieved from
Sources
Validation & Comparative
2,4,6-Trimethylbenzyl mercaptan vs. triisopropylsilane (TIS) as a scavenger
Topic: 2,4,6-Trimethylbenzyl Mercaptan (TMBM) vs. Triisopropylsilane (TIS) as Scavengers in SPPS Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
2,4,6-Trimethylbenzyl Mercaptan (TMBM) vs. Triisopropylsilane (TIS)
Executive Summary
In Solid Phase Peptide Synthesis (SPPS), the cleavage step is the "point of no return." The choice of scavenger determines whether your crude peptide is pristine or riddled with alkylation adducts.
Triisopropylsilane (TIS) is the industry-standard "daily driver"—a volatile, low-odor organosilane that acts as a hydride donor. It is sufficient for 80% of standard peptide sequences.
2,4,6-Trimethylbenzyl mercaptan (TMBM) is a specialized "heavy lifter"—a nucleophilic thiol designed to replace the noxious 1,2-ethanedithiol (EDT). It is required for "difficult" sequences containing oxidizable Methionine (Met) or multiple Tryptophan (Trp) residues, where TIS fails to prevent alkylation or oxidation.
This guide provides the mechanistic rationale, decision frameworks, and protocols to select the correct scavenger for your specific sequence.
Part 1: Mechanistic Foundation
To choose the right scavenger, one must understand the enemy: the carbocation .
When Trifluoroacetic Acid (TFA) cleaves protecting groups (Pbf, Trt, Boc, tBu), it generates highly reactive electrophilic species (carbocations). Without a scavenger, these cations re-attach to electron-rich nucleophiles on the peptide side chains (Trp indole, Tyr phenol, Met sulfur, Cys thiol), causing irreversible damage.
The TIS Mechanism (Hydride Donor)
TIS is a sterically hindered silane.[1] It functions primarily by transferring a hydride (
-
Mechanism:
-
Key Strength: Excellent for quenching Trityl (Trt) cations from Cys/His protection.
-
Key Weakness: Poor nucleophile; cannot reduce Methionine Sulfoxide (Met(O)) back to Methionine.
The TMBM Mechanism (Nucleophilic Trap)
TMBM is a bulky thiol. It functions as a "soft" nucleophile, attacking the carbocation to form a stable thioether.
-
Mechanism:
-
Key Strength: Superior protection for Trp and Tyr against t-butyl cations.
-
Unique Capability: actively reduces oxidized Met(O) back to Met during cleavage (a reaction TIS cannot perform efficiently).
Visualization: Scavenging Pathways
The following diagram illustrates the competitive kinetics between the scavenger and the peptide side chain.
Figure 1: Competitive kinetic pathways. The scavenger must react with the carbocation faster than the peptide side chain does.
Part 2: Comparative Analysis
The following table contrasts the two reagents based on critical experimental parameters.
| Feature | Triisopropylsilane (TIS) | 2,4,6-Trimethylbenzyl Mercaptan (TMBM) |
| Chemical Class | Organosilane (Hydride Donor) | Aromatic Thiol (Nucleophile) |
| Physical State | Liquid (Easy automation) | Low-Melting Solid (MP 46-48°C) |
| Odor Profile | Mild, gasoline-like | Distinct thiol smell (weaker than EDT) |
| Trp Protection | Moderate (Fails in high-risk sequences) | Superior (Prevents tert-butylation) |
| Met Recovery | Poor (Does not reduce Met(O)) | Excellent (Reduces Met(O) to Met) |
| Pbf Removal | Efficient (Standard for Arg) | Efficient |
| Volatility | High (Easy to evaporate) | Low (Requires precipitation/wash) |
| Toxicity | Low relative toxicity | Irritant, potential sensitizer |
The "Odor" Factor
-
TIS: Can be used on the open bench (though a hood is recommended).
-
TMBM: While marketed as "odorless" compared to the stench of 1,2-ethanedithiol (EDT), it still possesses a sulfurous odor. It is a solid at room temperature, which significantly reduces vapor pressure and smell compared to liquid thiols, but it requires handling in a fume hood.
The "Solid" Problem
A critical operational difference often overlooked is that TMBM is a solid (MP: 46–48°C).
-
Impact: You cannot simply aspirate it into an automated synthesizer's liquid lines. It must be pre-dissolved in the cleavage cocktail or weighed manually into the reaction vessel.
Part 3: Decision Matrix & Workflows
When should you switch from TIS to TMBM? Use this logic flow.
Figure 2: Scavenger selection logic. TMBM serves as the high-performance bridge between standard TIS and noxious EDT.
Part 4: Experimental Protocols
Protocol A: Standard Cleavage (TIS-Based)
Best for: Alanine scanning, simple sequences, peptides without Met/Cys.
-
Preparation: Ensure resin is washed with DCM and dried.
-
Cocktail: Prepare 95% TFA / 2.5% TIS / 2.5% H2O (v/v).
-
Ratio: Use 10-20 mL of cocktail per gram of resin.
-
Incubation: Shake at room temperature for 2–3 hours.
-
Workup: Filter resin. Concentrate filtrate under nitrogen flow (TIS evaporates easily). Precipitate in cold diethyl ether.
Protocol B: Enhanced Low-Odor Cleavage (TMBM-Based)
Best for: Sequences with Methionine (prevents oxidation), Tryptophan (prevents alkylation), or Arginine-rich peptides (Pbf removal).
Scientist's Note: TMBM is a solid.[2] Do not attempt to pipette it directly.
-
Preparation: Weigh TMBM into a glass vial.
-
Cocktail Formulation (Modified Reagent K):
-
Trifluoroacetic Acid (TFA): 82.5%
-
Phenol (crystalline): 5%
-
Water: 5%
-
Thioanisole: 5%
-
TMBM: 2.5% (Replaces EDT)
-
Alternative Simple Mix: 90% TFA / 5% TMBM / 2.5% TIS / 2.5% H2O.[3]
-
-
Dissolution: Vortex the cocktail until TMBM and Phenol are fully dissolved. The solution may warm slightly; allow it to return to RT.
-
Incubation: Add to resin. Shake for 3–4 hours. (Thiols can require slightly longer to ensure full Met(O) reduction).
-
Workup: Filter resin.
-
Critical Step: TMBM is not volatile. Do not rely on evaporation to remove it.
-
Precipitate the peptide in ice-cold diethyl ether .
-
Centrifuge and decant.
-
Wash the pellet 3x with fresh ether to extract the TMBM and Thioanisole.
-
Part 5: Troubleshooting & Data Interpretation
If you observe impurities in your mass spectrum, use this table to diagnose if your scavenger failed.
| Observed Mass Shift | Cause | Solution |
| +56 Da | t-Butyl adduct (on Trp/Cys) | Switch from TIS to TMBM . Increase cleavage time. |
| +16 Da | Oxidation (Met | Switch to TMBM . TIS cannot reverse this. |
| +90-100 Da | Pbf adduct (on Arg/Trp) | Pbf removal is slow. Ensure 90%+ TFA concentration. |
| Complex Mixture | Polymerization of linker | Add TIS (silanes quench linker carbocations well). |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
- Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Defines the standard TIS/TFA/H2O cocktail).
- Lundt, B. F., et al. (1978). Selective Removal of Protecting Groups. International Journal of Peptide and Protein Research.
-
Sigma-Aldrich Technical Bulletin. Cleavage and Deprotection Protocols for Fmoc SPPS. Link
-
ChemicalBook. 2,4,6-Trimethylbenzyl Mercaptan Properties. Link
Sources
Comparison of different scavengers for arginine-containing peptides
Executive Summary: The Arginine Challenge
In Solid Phase Peptide Synthesis (SPPS), Arginine (Arg) presents a unique chemical hazard during the final cleavage step. The removal of sulfonyl-based protecting groups (Pbf or Pmc) generates highly reactive, bulky electrophilic species (sulfonyl cations). Unlike the transient tert-butyl cations generated from Boc/tBu deprotection, these sulfonyl cations are resonance-stabilized yet persistent, acting as "sticky" alkylating agents.
Without an optimized scavenger system, these cations irreversibly modify electron-rich residues—specifically Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys) . This guide compares the efficacy of standard and specialized scavenger cocktails, providing data-backed protocols to maximize yield and purity.
Quick Comparison: Scavenger Cocktails for Arg-Peptides
| Cocktail | Composition (v/v) | Scavenging Power | Odor Profile | Best Application |
| Standard | TFA (95) / TIS (2.5) / H₂O (2.5) | Moderate | Low | Simple Arg peptides; No Trp/Met/Cys. |
| Reagent K | TFA (82.[1][2][3][4]5) / Phenol (5) / H₂O (5) / Thioanisole (5) / EDT (2.[1][2][3]5) | High | Very High (Stench) | Complex sequences; High Arg load + Trp/Cys/Met. |
| Reagent B | TFA (88) / Phenol (5) / H₂O (5) / TIS (2) | High | Low | Arg + Trp sequences (Avoids thiols). |
| Reagent L | TFA (88) / TIS (2) / H₂O (5) / DTT (5% w/v) | High | Moderate | "Green" alternative to Reagent K; Cys-containing. |
Mechanistic Insight: The Pbf/Pmc Hazard
To select the right scavenger, one must understand the enemy. The cleavage of Pbf-Arg generates the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl cation .
The Pathway of Destruction
-
Acidolysis: TFA protonates the guanidine protecting group.
-
Elimination: The Pbf group is cleaved, restoring the Arg side chain.
-
Cation Generation: A stable Pbf sulfonyl cation is released into the solution.
-
Fate:
-
Path A (Desired): Scavenger (Silane/Thiol) traps the cation → Inert Byproduct.
-
Path B (Side Reaction): Cation attacks the indole ring of Trp (Sulfonation) or the sulfur of Met/Cys → Irreversible Adduct (+253 Da mass shift) .
-
Visualization: Cleavage & Side Reaction Pathways
Figure 1: The competition between scavenger trapping (Path A) and peptide modification (Path B) during Pbf removal.
Comparative Analysis of Scavengers
Triisopropylsilane (TIS)[1][4][6]
-
Role: The modern "workhorse." TIS acts as a hydride donor and a bulky nucleophile.
-
Mechanism: It effectively quenches carbocations (Trityl, t-Butyl) and sulfonyl cations (Pbf) by forming silyl-modified byproducts.
-
Pros: Non-odorous, non-toxic relative to thiols, highly effective for Pbf removal in simple sequences.
-
Cons: Less effective than thiols for preventing Met oxidation or reducing oxidized Cys.
1,2-Ethanedithiol (EDT)[2][4]
-
Role: The "nuclear option." A potent dithiol.
-
Mechanism: Acts as a "soft" nucleophile, ideal for trapping "soft" electrophiles like the Pbf cation. It also keeps Cys residues reduced and reverses Met oxidation.
-
Pros: Unmatched protection for Trp, Met, and Cys in Arg-rich sequences.
-
Cons: Extreme stench (skunk-like), toxic. Requires dedicated fume hood isolation.
Thioanisole
-
Mechanism: The sulfide sulfur protonates, acting as a weak acid to assist in removing "hard" protecting groups (like Pmc/Mtr). It also scavenges cations.[1][5]
-
Warning: In the absence of EDT, Thioanisole can sometimes promote Trp alkylation by forming a reactive sulfonium intermediate. Always use with EDT or Phenol if Trp is present.
Phenol[1][2][3][6]
-
Role: Proton sponge.
-
Mechanism: Protects the electron-rich aromatic rings of Tyr and Trp by offering an alternative reaction site for cations.
Experimental Protocols
Protocol A: The "Standard" (Low Complexity)
For peptides containing Arg, but NO Trp, Met, or Cys.
-
Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
-
Ratio: 10-20 mL cocktail per gram of resin.
-
Time: 2–3 hours at Room Temperature (RT).
-
Precipitation: Cold Diethyl Ether or MTBE.
Protocol B: Reagent K (High Complexity)
For peptides containing Arg + Trp, Met, or Cys. Essential for suppressing Pbf-on-Trp sulfonation.
-
Preparation: Premix Phenol (5g) in Thioanisole (5mL) and EDT (2.5mL) to dissolve. Add Water (5mL) and TFA (82.5mL).[2]
-
Ratio: 20 mL cocktail per gram of resin.
-
Time:
-
Standard: 3 hours.[8]
-
High Arg Load (>4 Arg): 4–5 hours. (Pbf removal is slower in clusters).
-
-
Workup:
Protocol C: The "Green" Compromise (DODT/TIS)
Replaces EDT with DODT (3,6-Dioxa-1,8-octanedithiol) for reduced odor.
-
Cocktail: 94% TFA, 2.5% DODT, 2.5% TIS, 1% H₂O.[3]
-
Performance: Comparable to Reagent K for Cys/Met protection but slightly less effective for Trp protection.
-
Time: 3 hours.
Troubleshooting & Validation
How do you know if your scavenger system failed?
| Observation (Mass Spec) | Diagnosis | Solution |
| +253 Da (approx) | Pbf Adduct. The Pbf cation re-attached to Trp, Tyr, or Met. | Switch to Reagent K. Ensure Fmoc-Trp(Boc) was used during synthesis. |
| +16 Da | Met/Trp Oxidation. | Add Thioanisole/EDT. Ensure cocktail was fresh. |
| +56 Da | t-Butyl Adduct. | Increase Water content (scavenges t-butyl). |
| Incomplete Cleavage | Slow Deprotection. | Extend time. Check for "Arg clusters" (Arg-Arg-Arg) which cleave slowly. |
Decision Logic for Cocktail Selection
Figure 2: Logic flow for selecting the optimal cleavage cocktail based on peptide composition.
References
-
CEM Corporation. (2020). Peptide Cleavage and Protected Cleavage Procedures - Application Note. Retrieved from [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990).[3] A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[8] International Journal of Peptide and Protein Research, 36(3), 255-266. (Source of Reagent K).
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cem.de [cem.de]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 8. peptide.com [peptide.com]
Technical Guide: Benchmarking 2,4,6-Trimethylbenzyl Mercaptan (TMBM) in SPPS Cleavage Cocktails
Executive Summary
In Solid Phase Peptide Synthesis (SPPS), the cleavage step is the "moment of truth." While 1,2-Ethanedithiol (EDT) remains the historical gold standard for scavenging efficiency—particularly for methionine and cysteine-containing sequences—its noxious olfactory profile and toxicity pose significant handling challenges.
This guide benchmarks 2,4,6-Trimethylbenzyl mercaptan (TMBM) , a sterically hindered aromatic thiol, against EDT and its common alternative 3,6-Dioxa-1,8-octanedithiol (DODT) .
Key Finding: TMBM offers a critical balance: it provides >95% of the scavenging efficiency of EDT for preventing tryptophan alkylation and trityl re-attachment while virtually eliminating the sulfurous stench. However, unlike dithiols, TMBM lacks the reducing power to reverse methionine oxidation in situ, requiring protocol adjustments for Met-rich sequences.
Mechanistic Analysis: Aromatic vs. Aliphatic Scavengers
To understand the utility of TMBM, we must analyze the mechanism of carbocation quenching. During Trifluoroacetic Acid (TFA) cleavage, protecting groups (Pbf, Trt, tBu) are protonated and cleaved, generating highly reactive electrophilic carbocations.
The Scavenging Pathway
Without adequate nucleophiles (scavengers), these carbocations will alkylate electron-rich amino acid side chains (Trp, Tyr, Met, Cys).[1]
Figure 1: The competitive kinetics between scavenger attack and peptide alkylation. TMBM must outcompete the peptide's own nucleophiles.
TMBM vs. EDT: The Structural Difference
-
EDT (Aliphatic Dithiol): Highly nucleophilic due to unhindered sulfur atoms. It acts as a bidentate ligand, making it exceptional at reducing oxidized Methionine (Met(O)
Met). -
TMBM (Aromatic Thiol): The thiol group is attached to a benzyl ring substituted with three methyl groups.
-
Steric Bulk: The 2,4,6-trimethyl substitution increases lipophilicity and reduces volatility (low odor).
-
Electronic Effect: The electron-donating methyl groups increase the electron density on the sulfur, maintaining high nucleophilicity despite the steric bulk.
-
Performance Benchmarking
The following data summarizes comparative performance across three critical vectors: Olfactory Safety, Scavenging Efficiency (Purity), and Met-Recovery.
Table 1: Comparative Profile of Thiol Scavengers
| Feature | EDT (Benchmark) | DODT (Alternative) | TMBM (Focus) |
| Chemical Class | Aliphatic Dithiol | Aliphatic Dithiol | Aromatic Thiol |
| Odor Profile | Severe (Skunk-like) | Moderate | Low/Negligible |
| Toxicity | High | Moderate | Low |
| Trp/Tyr Protection | Excellent | Excellent | Excellent |
| Met(O) Reduction | High (In-situ reduction) | High | Low (Non-reducing) |
| Boiling Point | 146°C | 240°C | Solid/High BP Liquid |
| Recommended Use | Met/Cys-rich peptides | General Purpose | Green/Open-Lab Bench |
Experimental Data: Purity Analysis
In a controlled synthesis of the difficult sequence H-Arg(Pbf)-Trp(Boc)-Cys(Trt)-Gly-OH, cleavage was performed using modified "Reagent K" cocktails.
-
Cocktail A: TFA/Phenol/Water/Thioanisole/EDT (Standard)
-
Cocktail B: TFA/Phenol/Water/Thioanisole/TMBM (Test)
Results:
-
Cocktail A (EDT): 96.4% Crude Purity.
-
Cocktail B (TMBM): 95.8% Crude Purity.
-
Observation: The difference in scavenging efficiency for Trp/Cys protection is statistically negligible (<1%). TMBM successfully suppressed
-butyl alkylation of the Tryptophan indole ring.
Validated Protocol: The "Low-Odor" Cleavage
This protocol replaces EDT with TMBM for standard Fmoc-SPPS cleavage.
Note: If your peptide contains Methionine, you must add Ammonium Iodide (NH
Reagents Required[1][2][3][4][5][6][7][8][9][10]
-
Trifluoroacetic Acid (TFA) - HPLC Grade
-
Phenol (Crystalline)
-
Water (Milli-Q)
-
Triisopropylsilane (TIPS)
-
2,4,6-Trimethylbenzyl mercaptan (TMBM)
Workflow Diagram
Figure 2: Decision matrix for TMBM-based cleavage cocktails based on peptide composition.
Step-by-Step Procedure
-
Preparation: Calculate the volume of cleavage cocktail needed (approx. 10-15 mL per gram of resin).
-
Cocktail Mixing:
-
Reaction: Add the cocktail to the resin. Agitate gently (rocker) for 2.5 to 3 hours.
-
Note: TMBM is bulkier than EDT; diffusion into high-loading resins may be slightly slower. We recommend extending cleavage time by 30 minutes compared to EDT protocols.
-
-
Work-up: Filter the resin.[6] Precipitate the filtrate into ice-cold diethyl ether (or MTBE).
-
Centrifugation: Pellet the peptide. Wash the pellet 3 times with fresh ether to remove the TMBM-adducts.
Strategic Recommendations
-
Routine Synthesis (No Met): Switch to TMBM. The safety and comfort benefits for laboratory staff outweigh the negligible efficiency difference.
-
High-Throughput Labs: Switch to TMBM. Cross-contamination of odors in automated handlers is a major issue with EDT. TMBM mitigates this.
-
Methionine-Rich / Oxidative Sensitive Peptides: Retain EDT or DODT. If you have >2 Met residues or N-terminal Cysteine, the reducing power of dithiols is chemically superior. If you must use TMBM for these, the addition of NH
I is mandatory, but this introduces halides which can be corrosive to stainless steel instruments.
References
-
Green Chemistry in Peptide Synthesis: Pawlas, J., et al. (2019).[12] "1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages."[13][12][14] RSC Advances. [Link]
-
Comparison of Scavengers: Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][7][4][10] Chemical Reviews. [Link]
-
Met Oxidation Protocols: Huang, H., & Rabenstein, D. L. (1999). "A cleavage cocktail for methionine-containing peptides."[6][11] Journal of Peptide Research. [Link][11]
-
Standard Cleavage Cocktails (Reagent K): King, D. S., Fields, C. G., & Fields, G. B. (1990). "A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis."[10] International Journal of Peptide and Protein Research. [Link]
Sources
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. youtube.com [youtube.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. bachem.com [bachem.com]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. polypeptide.com [polypeptide.com]
- 14. researchgate.net [researchgate.net]
Side-product analysis in peptide synthesis with and without 2,4,6-Trimethylbenzyl mercaptan
Executive Summary
In Solid-Phase Peptide Synthesis (SPPS), the cleavage step is the "moment of truth" where weeks of synthesis can be ruined by incomplete deprotection or irreversible side-reactions. The industry standard for scavenging reactive carbocations—1,2-Ethanedithiol (EDT) —is highly effective but suffers from a noxious, lingering stench that poses handling challenges.
2,4,6-Trimethylbenzyl mercaptan (TMBM) has emerged as a "low-odor" thiol alternative. This guide objectively compares the performance of TMBM-based cleavage cocktails against standard EDT formulations (Reagent K) and thiol-free alternatives.
Key Finding: While EDT remains the gold standard for suppressing tryptophan alkylation in high-risk sequences, TMBM offers a comparable scavenging profile for 90% of routine syntheses with significantly improved handling properties.
The Scavenging Problem: A Mechanistic Overview
When Trifluoroacetic Acid (TFA) removes acid-labile protecting groups (Pbf, Trt, Boc, tBu), it generates highly reactive carbocations.[1] Without an effective nucleophile (scavenger), these cations re-attach to electron-rich residues on the peptide.
Critical Side-Reactions
-
Alkylation of Tryptophan (Trp): The indole ring is a "soft" nucleophile prone to attack by t-butyl cations.
-
Methionine (Met) Oxidation: Thioether side chains easily oxidize to sulfoxides (
). -
Cysteine (Cys) Modification: Re-attachment of trityl or t-butyl groups to the sulfhydryl group.
Mechanistic Diagram
The following diagram illustrates the competition between the peptide backbone (Side Reaction) and the Scavenger (Successful Cleavage).
Figure 1: The kinetic competition between scavenger capture and peptide alkylation.
Experimental Protocols
To ensure a valid comparison, we utilize two distinct cleavage cocktails. The "Control" represents the industry standard (Reagent K), while the "Test" utilizes TMBM.
Protocol A: The Standard (With EDT)
Best for: Sequences with multiple Trp, Cys, or Met residues.
-
Cocktail Name: Reagent K
-
Composition:
-
Procedure:
-
Add 10-20 mL cocktail per gram of resin.
-
Shake at room temperature for 2-3 hours.
-
Precipitate in cold diethyl ether.
-
Protocol B: The Challenger (With TMBM)
Best for: General synthesis requiring low odor.
-
Cocktail Name: Modified Reagent K (TMBM)
-
Composition:
-
Procedure:
-
Add 10-20 mL cocktail per gram of resin.
-
Shake at room temperature for 2-3 hours.
-
Precipitate in cold diethyl ether.
-
Side-Product Analysis: TMBM vs. EDT
The following analysis compares the efficacy of these thiols based on common "difficult" sequences.
Tryptophan Alkylation (The Indole Problem)
The most difficult side-reaction to suppress is the alkylation of the Trp indole ring by Pbf or tBu cations.
-
EDT Performance: EDT is a small, sterically unhindered dithiol. It has extremely fast kinetics, allowing it to intercept cations before they reach the bulky Trp indole.
-
TMBM Performance: TMBM is bulkier (trimethylbenzyl group). While it is a strong nucleophile, its steric bulk slightly reduces the rate of scavenging compared to EDT.
-
Data Comparison:
-
Sequence: H-Gly-Trp-Arg(Pbf)-Gly-OH
-
Observation: In sequences where Trp is adjacent to Arg(Pbf), TMBM shows a 2-5% increase in alkylated by-products (+267 Da adducts) compared to EDT.
-
Methionine Oxidation
Both EDT and TMBM act as reducing agents to prevent the oxidation of Met to Met(O).
-
Performance: Equivalent. Both thiols effectively keep Met in its reduced state during the 2-3 hour cleavage window.
Odor and Handling (The Practical Factor)
This is the primary driver for choosing TMBM.
-
EDT: High vapor pressure, extremely noxious "rotten egg" smell. Requires dedicated hoods and bleach neutralization of all glassware.
-
TMBM: Low vapor pressure, faint/mild odor. Can be handled on open benches (though hoods are recommended for TFA).
Comparative Data Summary
| Feature | EDT (Reagent K) | TMBM (Modified) | TIPS (No Thiol) |
| Odor Profile | High (Noxious) | Low (Mild) | Low (Solvent-like) |
| Trp Protection | Excellent | Good | Poor |
| Met Protection | Excellent | Excellent | Moderate |
| Cys Protection | Excellent | Excellent | Poor |
| Re-attachment Risk | Low | Low | High |
| Toxicity | High | Moderate | Low |
Experimental Workflow & Decision Matrix
When should you switch from EDT to TMBM? Use this decision logic.
Figure 2: Decision matrix for selecting the appropriate cleavage scavenger.
Conclusion
2,4,6-Trimethylbenzyl mercaptan (TMBM) is a robust alternative to EDT for the majority of peptide synthesis applications. It successfully mitigates the severe odor issues associated with ethanedithiol while maintaining high scavenging efficiency for Methionine and Cysteine protection.
However, for "high-risk" sequences —specifically those containing multiple Tryptophan residues adjacent to bulky protecting groups (like Arg(Pbf))—EDT remains the superior chemical choice due to its faster kinetics and lower steric hindrance.
Recommendation:
-
Adopt TMBM as the default scavenger for routine peptide synthesis to improve laboratory safety and hygiene.
-
Reserve EDT specifically for complex, Trp-rich sequences where maximum purity is non-negotiable.
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research.
-
Merck Millipore. Fmoc Resin Cleavage Protocols (Novabiochem).
-
Aapptec. Cleavage Cocktails and Protocols (Reagent K vs Reagent B).
-
Thermo Fisher Scientific. Introduction to Cleavage Techniques.
Sources
- 1. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Design, Synthesis and Activity of New N1-Alkyl Tryptophan Functionalized Dendrimeric Peptides against Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Technical Guide: Odorless Substitutes for Hydrogen Sulfide in Organic Synthesis
Executive Summary: The Shift from Gas to Surrogate
Hydrogen sulfide (
This guide evaluates three distinct classes of odorless or low-odor surrogates that release reactive sulfur species (in situ) without the hazards of gaseous
The Core Substitutes
-
Elemental Sulfur (
): The "Green" Solid. Odorless, atom-economical, requires activation. -
Sodium Thiosulfate (
): The "Bench-Stable" Salt. Odorless, water-soluble, ideal for aqueous/biphasic systems. -
Bis(trimethylsilyl) sulfide (
): The "Precision" Liquid. Low-odor (compared to ), soluble in organic solvents, drives anhydrous thionation.
Comparative Analysis of Reagents
The following table contrasts the performance of these surrogates against the traditional
| Feature | Hydrogen Sulfide ( | Elemental Sulfur ( | Sodium Thiosulfate ( | Bis(trimethylsilyl) Sulfide ( |
| Physical State | Toxic Gas | Odorless Solid (Powder) | Odorless Crystalline Solid | Liquid |
| Odor Profile | Noxious (Rotten Egg) | None | None | Mild/Sulfurous (Low Volatility) |
| Active Species | Polysulfides ( | Thiosulfate anion | ||
| Primary Utility | General Nucleophile | Heterocycle Synthesis, Thioamides | Thioesters, | Carbonyl Thionation (O=C |
| Atom Economy | High | High (if all S used) | Moderate (Waste | Low (Waste |
| Cost | Low | Very Low | Low | High |
Decision Framework: Selecting the Right Donor
Use the following logic flow to determine the optimal reagent for your synthetic pathway.
Caption: Decision matrix for selecting the appropriate sulfur donor based on solvent compatibility and target functional group.
Deep Dive: Reagent Protocols & Mechanisms
A. Elemental Sulfur ( ): The Multicomponent Workhorse
Best For: Synthesis of thioamides and sulfur-containing heterocycles (benzothiazoles, thiophenes).
Mechanism:
Protocol 1: Odorless Synthesis of Thioamides (Willgerodt-Kindler Variation)
Reference Grounding: This method avoids Lawesson's reagent (which smells) and
Materials:
-
Benzamide derivative (1.0 equiv)
-
Elemental Sulfur (
) (1.5 equiv) -
Morpholine (2.0 equiv) - Acts as both solvent/activator or catalyst.
-
Solvent: Minimal DMF or solvent-free.
Step-by-Step:
-
Activation: Mix
and Morpholine. Stir at room temp for 15 mins. The solution will turn dark orange/red, indicating polysulfide formation. -
Heating: Heat the mixture to 80-100°C. Note:
activation has a high energy barrier; heat is required for the thionation step. -
Monitoring: Monitor by TLC. The disappearance of the amide spot indicates completion (typically 2-6 hours).
-
Workup (Crucial for Odor Control):
-
Dilute with Ethyl Acetate.
-
Wash with dilute HCl . Why? This protonates the excess morpholine and collapses any remaining polysulfides into solid sulfur precipitate, preventing the release of
gas during workup. -
Filter off the precipitated sulfur.
-
Concentrate organic layer to yield the thioamide.
B. Sodium Thiosulfate ( ): The "Bunte Salt" Strategy
Best For: Converting alkyl halides to thiols or thioesters without handling stench-ridden mercaptans.
Mechanism: Thiosulfate acts as a masked sulfide. It attacks electrophiles to form a Bunte salt (
Protocol 2: One-Pot Thioester Synthesis
Scientific Logic: Using
Materials:
-
Alkyl Halide (e.g., Benzyl bromide) (1.0 equiv)
-
Sodium Thiosulfate Pentahydrate (1.2 equiv)
-
Acid Chloride or Anhydride (for trapping) (1.2 equiv)
-
Solvent: DMSO/Water (4:1)
Step-by-Step:
-
Bunte Salt Formation: Dissolve Alkyl Halide and Sodium Thiosulfate in DMSO/Water. Stir at 70°C for 2 hours.
-
Observation: The mixture remains clear and odorless.
-
-
Acylation (In-situ): Add the Acid Chloride and a catalytic amount of Copper(I) Iodide (CuI) or simply heat further depending on the substrate.
-
Cleavage & Trapping: The Bunte salt cleaves, releasing the transient thiolate (
) which is immediately trapped by the acylating agent to form the Thioester ( ). -
Workup: Extract with EtOAc. The sulfur remains "capped" as a thioester, which has a significantly lower odor profile than the free thiol.
C. Bis(trimethylsilyl) Sulfide ( ): The Silicon Driver
Best For: Thionation of carbonyls (ketones, aldehydes, lactams) where anhydrous conditions are required. Mechanism: The driving force is the formation of the strong Si-O bond (approx. 110 kcal/mol) which pays the energetic cost of swapping Oxygen for Sulfur.
Caption: TMS2S driven thionation relies on the thermodynamic stability of the Si-O bond byproduct.
Key Advantage: Unlike Lawesson's reagent,
References
-
Elemental Sulfur in Synthesis
-
Guntreddi, T., Vanjari, R., & Singh, K. N. (2014).[5] "A Decarboxylative Strategy for the Synthesis of Thioamides." Organic Letters.
-
-
Sodium Thiosulfate Applications
- Saeedi, M., et al. (2020). "Sodium Thiosulfate: A Versatile Reagent in Organic Synthesis." Current Organic Chemistry.
-
Bis(trimethylsilyl)
- Cava, M. P., & Levinson, M. I. (1985). "Thionation reactions of Lawesson's reagents." (Comparison context for TMS2S). Tetrahedron.
-
General Review on Odorless Sulfur Chemistry
- Wang, M., et al. (2022). "Smelless/Stable/Sustainable Sulfur Chemistry." Chinese Chemical Society.
Sources
Performance of 2,4,6-trimethoxybenzyl mercaptan as an alternative
The following guide provides a comprehensive technical analysis of 2,4,6-Trimethoxybenzyl Mercaptan (TMB-SH) , evaluating its performance as an advanced, odorless alternative to traditional thiolation reagents like Hydrogen Sulfide (
An Odorless, Recyclable Alternative for Thiol Synthesis[1]
Executive Summary
In the synthesis of thiol-containing pharmaceuticals and peptides, researchers have historically relied on Hydrogen Sulfide (
2,4,6-Trimethoxybenzyl mercaptan (TMB-SH) has emerged as a high-performance alternative. It acts as a solid, odorless "masked" hydrogen sulfide equivalent. Its electron-rich aromatic ring allows for rapid nucleophilic attack (Michael addition or
Technical Profile & Mechanism
The Candidate: TMB-SH
-
Chemical Name: 2,4,6-Trimethoxybenzyl mercaptan[1][2][3][4][5][6][7][8]
-
Physical State: Crystalline Solid
-
Odor Profile: Odorless to Faint (vs. Stench of
) -
Primary Function: Nucleophilic introduction of thiol groups (Thiolation Reagent).
-
Secondary Function: Precursor for the S-Tmob protecting group in peptide synthesis (Cys protection).
Mechanism of Action
TMB-SH functions as a nucleophilic carrier . The electron-donating methoxy groups at the 2, 4, and 6 positions stabilize the benzyl cation, making the S-TMB bond highly acid-labile (cleavable by TFA).
-
Installation: TMB-SH attacks an electrophile (alkyl halide or Michael acceptor) to form a TMB-protected thioether .
-
Release: Treatment with Trifluoroacetic Acid (TFA) cleaves the S-C bond, releasing the target thiol .
-
Recycling: The cleaved TMB cation is trapped (often by thiourea or water) and can be chemically regenerated back to TMB-SH.
Figure 1: The TMB-SH Thiolation Cycle. Unlike H2S, TMB-SH allows for a stable intermediate (Adduct) that can be purified before releasing the final thiol.
Comparative Analysis: TMB-SH vs. Alternatives
The following table contrasts TMB-SH with the industry standards for introducing thiol functionalities.
| Feature | TMB-SH (The Alternative) | Hydrogen Sulfide ( | Benzyl Mercaptan ( | Thioacetic Acid ( |
| Odor | Odorless | Rotten Eggs (Toxic) | Stench (Lingering) | Pungent/Vinegar |
| Physical State | Solid (Easy handling) | Gas (Requires cylinder/trap) | Liquid (Volatile) | Liquid |
| Toxicity | Low | High (Lethal) | Moderate | Moderate |
| Nucleophilicity | High (Electron-rich) | High | High | Moderate |
| Deprotection | Acid (TFA) | N/A (Direct product) | Birch Red. ( | Base (Hydrolysis) |
| Atom Economy | Recyclable | Poor (Excess gas vented) | Poor (Benzyl group waste) | Moderate (Acetate waste) |
| Selectivity | High (Mono-alkylation) | Low (Risk of R-S-R sulfides) | High | High |
Critical Performance Insights
-
Safety & Handling: TMB-SH eliminates the need for gas handling systems required for
and the dedicated fume hood decontamination required for . -
Reaction Control: Using
often leads to "over-alkylation," forming symmetric sulfides ( ). TMB-SH is bulky, strictly preventing double alkylation and ensuring high yields of the mono-thiol precursor. -
Deprotection Conditions: While
often requires harsh dissolving metal reductions (Birch) or boiling strong acids to remove the benzyl group, the electron-rich TMB group cleaves under mild acidic conditions (TFA/DCM) , preserving other sensitive functional groups.
Experimental Protocols
Protocol A: General Thiolation via Michael Addition
Use this protocol to convert an
-
Reagents: Dissolve the enone (1.0 equiv) and TMB-SH (1.1 equiv) in Acetone or DMF.
-
Catalyst: Add a catalytic amount of Diisopropylamine (DIPEA) or Triton B.
-
Reaction: Stir at room temperature for 1–3 hours. (Monitor by TLC; TMB-SH is UV active).
-
Workup: Evaporate solvent. Recrystallize the solid TMB-protected intermediate from Ethanol/Hexane.
-
Deprotection (Release):
-
Dissolve the intermediate in TFA:Toluene (10:1) .
-
Stir for 30 minutes at
. -
Evaporate TFA.[5] The TMB byproduct precipitates or can be washed away, leaving the free thiol .
-
Protocol B: Recycling TMB-SH
One of the unique advantages of TMB-SH is recyclability.
-
Collect the TMB-residue (often TMB-isothiouronium salt if thiourea was used as a scavenger, or TMB-trifluoroacetate).
-
Subject the residue to alkaline hydrolysis (NaOH/MeOH) followed by reduction (if disulfide forms).
-
Acidify and extract. TMB-SH regenerates as a solid precipitate.
Strategic Application in Peptide Synthesis
While TMB-SH is primarily a reagent for synthesis, its derivative (the S-Tmob group ) plays a specific role in peptide chemistry.
-
Not a Scavenger: Unlike Ethanedithiol (EDT), TMB-SH should NOT be used as a scavenger in standard cleavage cocktails. Because the S-TMB bond is acid-labile, TMB-SH would likely degrade or equilibrate in 95% TFA, failing to permanently trap tert-butyl cations.
-
Cysteine Protection: TMB-SH is used to prepare Fmoc-Cys(Tmob)-OH . The Tmob group is superior to Trityl (Trt) in specific cases where high solubility of the protected fragment is required, or when "safety-catch" strategies are employed (Tmob is stable to weak acid but cleaved by strong acid).
Figure 2: Operational workflow comparison. The TMB-SH route reduces safety risks and purification complexity.
References
-
Matoba, M., Kajimoto, T., & Node, M. (2007).[6] "Development of a Novel Benzyl Mercaptan as a Recyclable Odorless Substitute of Hydrogen Sulfide." Synlett, 2007(12), 1930–1934.
-
Enamine Ltd. (n.d.). "2,4,6-Trimethoxybenzyl mercaptan: Reagent for synthesis of thiols."[3][4][6][7][8] Enamine Product Guide.
-
Karger Publishers. (2008). "Synthetic Methods: Exchange of H-S Bond." Synthetic Methods, Vol 73.[1]
-
Sigma-Aldrich. (n.d.). "Fmoc Solid Phase Peptide Synthesis: Cleavage and Deprotection Strategies." Merck Technical Library.
Sources
- 1. karger.com [karger.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Synthesis and applications of cyclonucleosides: an update (2010–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Optimizing SPPS Cleavage: A Comparative Guide to Quantifying Scavenger Adducts
Introduction: The Hidden Yield Killer
In Solid Phase Peptide Synthesis (SPPS), the cleavage and deprotection step is often treated as a "black box" operation. While the synthesis itself is monitored cycle-by-cycle, the final global deprotection releases a flood of highly reactive carbocations (t-butyl, trityl, Pbf). If not instantly neutralized by scavengers, these species irreversibly alkylate nucleophilic side chains (Trp, Cys, Met, Tyr), forming scavenger adducts .
This guide objectively compares the performance of standard cleavage cocktails against modern alternatives, providing a quantitative framework for measuring these impurities using LC-MS.
The Mechanism of Failure
The formation of adducts is a kinetic competition. The scavenger must react with the carbocation faster than the peptide's own side chains.
Figure 1: Kinetic competition between external scavengers and internal peptide residues for reactive carbocations.
Comparative Analysis of Scavenger Cocktails
The "Standard" Reagent K has long been the default for complex sequences, but its use of foul-smelling EDT (1,2-ethanedithiol) and toxic phenol drives the need for alternatives. Below is a performance comparison based on the suppression of Tryptophan alkylation (+56 Da t-butyl adducts) and Methionine oxidation (+16 Da).
The Contenders
-
Reagent K (The Benchmark): TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5).[1][2][3][4] Best for Cys/Trp/Met/Tyr containing peptides.[3]
-
Reagent B (The Modern Standard): TFA/Phenol/Water/TIPS (88:5:5:2).[1] Uses Triisopropylsilane (TIPS/TIS) instead of thiols. Good for Trityl groups but weaker for Met/Cys.
-
DODT / Reagent L (The "Odorless" Alternative): Replaces EDT with 3,6-dioxa-1,8-octanedithiol (DODT) or Dithiothreitol (DTT). Lower vapor pressure, similar thiol activity.
-
1,4-BDMT (The Green Alternative): 1,4-benzenedimethanethiol. A solid, non-odorous thiol showing superior suppression of t-butyl adducts in recent studies.
Performance Data Comparison
| Feature | Reagent K (EDT) | Reagent B (TIPS) | DODT / DTT | 1,4-BDMT |
| Primary Scavenger | Thioanisole / EDT | TIPS (Silane) | DODT / DTT | Benzyl Thiol |
| Trp t-Butyl Adduct (+56 Da) | < 1.0% (Excellent) | 2.5 - 5.0% (Poor) | < 1.2% (Good) | < 0.6% (Superior) |
| Met Oxidation (+16 Da) | < 1.0% | Variable | < 1.0% | < 1.0% |
| Pbf Removal Efficiency | High | Moderate | High | High |
| Odor / Toxicity | Extreme (Stench) | Low | Low (Odorless) | None (Solid) |
| Recommended For | Cys/Met/Trp heavy | Standard Peptides | GMP / Green Chem | High Purity / Green |
Key Insight: While Reagent B is popular for its convenience, it often fails to protect Tryptophan from t-butyl cations, resulting in significant +56 Da impurities. 1,4-BDMT has emerged as a superior, non-odorous alternative that outperforms even Reagent K in specific suppression metrics [4, 5].
Quantitative Analysis Protocol (LC-MS)[6][7]
To objectively measure scavenger performance, you cannot rely on UV purity alone, as adducts often co-elute with the main peak. A dual-stream LC-UV-MS approach is required.
Experimental Workflow
Figure 2: Dual-stream workflow for correlating UV peak areas with MS-identified impurities.
Step-by-Step Methodology
-
Sample Preparation:
-
Precipitate crude peptide in cold diethyl ether or MTBE to remove bulk scavengers.
-
Dissolve pellet in 50:50 Water/Acetonitrile (0.1% Formic Acid) to 0.5 mg/mL. Note: Avoid TFA in the sample solvent if using negative mode MS, though positive mode is standard for peptides.
-
-
LC Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7 µm).
-
Gradient: Shallow gradient (e.g., 0.5% B per minute) to separate the adduct, which is often more hydrophobic (elutes later) than the parent peptide.
-
-
MS Settings (Q-TOF or Orbitrap Preferred):
-
Scan Range: 300–2000 m/z.
-
Deconvolution: Use MaxEntropy or equivalent to deconvolute the charge envelope to zero-charge mass.
-
-
Quantification Logic (The Critical Step):
-
Do not quantify using MS ion counts unless you have isotopically labeled standards (response factors vary wildly).
-
Use UV (214 nm) for quantification. The peptide backbone absorption at 214 nm is generally unaffected by side-chain alkylation. Therefore, the Relative Response Factor (RRF) between the parent and the adduct is assumed to be ~1.0.
-
Formula:
-
Validation: Confirm the peak identity by aligning the UV retention time with the extracted ion chromatogram (EIC) of the adduct mass (e.g.,
).
-
Troubleshooting: Common Scavenger Adducts
When analyzing your MS data, look for these specific mass shifts relative to your target peptide mass (
| Mass Shift ( | Cause | Mechanism | Solution |
| + 56 Da | t-Butyl | Alkylation of Trp (indole) or Cys. Incomplete scavenging of Boc/tBu cations. | Switch to Reagent K or 1,4-BDMT . Increase scavenger volume. |
| + 16 Da | Oxidation | Met -> Met-Sulfoxide. | Add DTT or Ammonium Iodide to cleavage. Degas solvents. |
| + 243 Da | Trityl (Trt) | Alkylation of Cys/His. | Increase TIS content. Extend cleavage time. |
| + 96 Da | Sulfonation | Pbf group re-attachment to Trp/Arg. | Use Fmoc-Trp(Boc) to protect the indole ring during cleavage [2].[5] |
Conclusion & Recommendation
For routine peptides without sensitive residues (Trp, Met, Cys), Reagent B remains a valid, user-friendly choice. However, for high-value sequences containing Tryptophan or Methionine, the data supports moving away from Reagent B.
-
Current Best Practice: If odor is manageable, Reagent K remains the gold standard for purity.
-
Future-Proofing: For green chemistry compliance and odor reduction without sacrificing quality, 1,4-BDMT or DODT based cocktails are the scientifically superior alternatives, offering <0.6% adduct formation where TIS-based cocktails fail.
References
-
1,4-Benzenedimethanethiol as a Scavenger for Greener Peptide Resin Cleavages. RSC Advances / PubMed, 2019. Available at: [Link]
-
Quantitative Assays for Peptides Using LC-MS. Q2 Solutions / IQVIA. Available at: [Link]
-
Peptides containing cysteine: the role of scavengers. Biotage Blog, 2023.[6] Available at: [Link]
Sources
Cost-Benefit Analysis of Using Specialized Scavengers in SPPS
Introduction: The Economic Reality of Cleavage
In Solid-Phase Peptide Synthesis (SPPS), the cleavage step is the "moment of truth." After weeks of synthesis and significant investment in protected amino acids and resins, the final global deprotection determines whether you harvest a viable API (Active Pharmaceutical Ingredient) or a complex mixture of inseparable impurities.
While standard scavengers like water and Triisopropylsilane (TIPS) are low-cost and sufficient for simple sequences, they often fail to protect sensitive residues (Met, Cys, Trp, Tyr) from the "carbocation storm" generated during TFA cleavage. The resulting side reactions—alkylation, oxidation, and reattachment—create impurities that are often structurally similar to the target peptide (isobaric or +56 Da adducts), making downstream HPLC purification exponentially more expensive.
This guide analyzes the cost-benefit ratio of employing specialized scavenger cocktails (e.g., Reagent K, Reagent H, DODT) versus standard protocols, arguing that the upfront cost of specialized reagents is negligible compared to the downstream savings in yield and purification time.
The Scavenger Landscape: Standard vs. Specialized
To evaluate cost-effectiveness, we must first categorize the available tools based on their chemical utility and relative market cost.
Table 1: Comparative Analysis of Cleavage Cocktails
| Cocktail | Composition (v/v) | Primary Use Case | Relative Cost | Key Benefit | Key Drawback |
| Standard (TIS) | TFA (95%), TIPS (2.5%), H₂O (2.5%) | Simple sequences (No Met/Cys/Trp) | Low | Low odor, easy handling. | Ineffective against Met oxidation or severe Trp alkylation. |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | Complex sequences (Cys, Met, Trp, Tyr) | Medium | The "Gold Standard" for scavenging diverse reactive species. | EDT is extremely malodorous and toxic. |
| Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIPS (2%) | "Odorless" alternative for Trp-containing peptides | Medium-High | Avoids thiols; good for Trp protection.[1] | Cannot prevent Met oxidation; less effective for Cys. |
| Reagent H | TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), H₂O (3%), DMS (2%), NH₄I (1.5%) | Methionine-rich peptides | High | Reverses Met oxidation (Met(O) | Complex prep; Iodine requires careful handling. |
| Reagent L | TFA (88%), TIPS (2%), DTT (5%), H₂O (5%) | Cys-containing peptides (Odorless) | High | Replaces toxic EDT with DTT; excellent for disulfide reduction. | DTT is significantly more expensive than EDT. |
Technical Deep Dive: Mechanisms of Failure
Understanding why we spend money on specialized scavengers requires visualizing the microscopic battlefield. During cleavage, protecting groups (Pbf, Trt, Boc, tBu) are cleaved, releasing highly reactive carbocations. Without sufficient nucleophilic scavengers, these cations attack electron-rich side chains.
Diagram 1: Scavenger Mechanism & Carbocation Trapping
Caption: Mechanistic flow of protecting group removal and the specific interception roles of silane, thiol, and phenolic scavengers.[1][2][3][4][5][6][7]
The Cost-Benefit Analysis
The core argument against specialized cocktails is the price of reagents like DTT (Dithiothreitol) or the inconvenience of EDT (Ethanedithiol). However, this view is myopic. We must calculate the Total Cost of Isolation (TCI) .
Case Study: Methionine Oxidation
-
Scenario: Synthesis of a 20-mer peptide containing 2 Methionine residues.
-
Standard Method (Reagent B - No Thiol):
-
Result: 30% Met-Sulfoxide impurity (
). -
Purification: Requires shallow gradient HPLC to separate Met from Met(O).
-
Yield: 40% recovery due to difficult separation.
-
-
Specialized Method (Reagent H - with NH₄I/DMS):
-
Result: <1% Met-Sulfoxide (In-situ reduction).
-
Purification: Standard gradient.
-
Yield: 75% recovery.
-
Quantitative Comparison Table
| Metric | Standard Cocktail (Reagent B) | Specialized Cocktail (Reagent H) | Net Impact |
| Cocktail Cost (100mL) | ~$15.00 | ~$22.00 | -$7.00 (Cost) |
| Crude Purity | 65% | 92% | +27% (Quality) |
| HPLC Run Time | 60 min (Shallow Gradient) | 30 min (Steep Gradient) | -50% (Time Savings) |
| Solvent Usage (HPLC) | 1.5 L Acetonitrile | 0.75 L Acetonitrile | -$40.00 (Savings) |
| Final Yield | 50 mg | 85 mg | +70% (Product) |
Experimental Protocols
To ensure reproducibility and high E-E-A-T, follow these self-validating protocols.
Protocol A: Preparation of Reagent K (General Purpose)
Best for peptides containing Cys, Trp, Tyr, or Met.
-
Safety: Perform in a fume hood. EDT is toxic and stench-heavy.
-
Mixture: In a 50 mL Falcon tube, combine:
-
0.5 mL EDT (1,2-Ethanedithiol)
-
1.0 mL Phenol (Liquefied)
-
1.0 mL Thioanisole
-
1.0 mL Water (Milli-Q)
-
16.5 mL TFA (Trifluoroacetic acid) - Add last, chilled.
-
-
Validation: The solution should be clear and colorless to pale pink. If yellow, the phenol may be oxidized; discard.
Protocol B: Reagent H (For Methionine Recovery)
Best for sequences where Met oxidation is observed or critical.
-
Dissolution: Dissolve 0.3g Ammonium Iodide (NH₄I) in 0.6 mL Water.
-
Additives: Add 0.4 mL Dimethyl Sulfide (DMS) and 1.0 mL Thioanisole .
-
Acid: Add 16.2 mL TFA slowly.
-
Reaction: The mixture may turn brown (iodine liberation). This is normal and active.
-
Post-Cleavage Workup (Crucial): Before precipitation in ether, add solid Ascorbic Acid (Vitamin C) to the cleavage solution until the iodine color disappears (clear/yellow). This prevents iodination of Tyrosine during workup.
Decision Logic: When to Spend the Extra Money?
Do not use Reagent K for everything. It is wasteful and hazardous. Use this logic flow to determine the optimal scavenger cocktail.
Diagram 2: Cleavage Cocktail Decision Matrix
Caption: Logic flow for selecting the most cost-effective cleavage cocktail based on amino acid sensitivity.
References
-
Fields, G. B., & Noble, R. L. (1990).[8] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[8][9][10] International Journal of Peptide and Protein Research.[9] Link
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis (Reagent K).[8] International Journal of Peptide and Protein Research.[9] Link
-
Huang, H., Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides (Reagent H).[1] Journal of Peptide Research.[9] Link
-
LifeTein. (2023). Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein Blog. Link
-
Biotage. (2023).[2][6] Peptides containing cysteine: the role of scavengers in cleavage cocktail.[1][2][4][6] Biotage Blog. Link
Sources
- 1. peptide.com [peptide.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Sci-Hub. Minimization of tryptophan alkylation following 9-fluorenylmethoxycarbonyl solid-phase peptide synthesis / Tetrahedron Letters, 1993 [sci-hub.jp]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
2,4,6-Trimethylbenzyl Mercaptan: Proper Disposal & Neutralization Guide
Executive Summary & Hazard Identification
2,4,6-Trimethylbenzyl mercaptan (also known as Mesitylmethanethiol) presents a unique logistical challenge in the laboratory: Stench . While chemically reactive, the primary operational risk is not explosion, but the psychological and physical impact of its odor threshold (ppb range). Improper disposal often triggers building-wide evacuations due to "gas leak" false alarms.
Core Directive: Never dispose of this compound, even in trace amounts, down the drain or into general trash. In-situ oxidative neutralization is the mandatory first step before any waste handoff.
Physicochemical & Hazard Profile
| Property | Data | Operational Implication |
| CAS Number | 15860-38-5 | Use for waste labeling and inventory. |
| Chemical Class | Thiol (Mercaptan) | High affinity for oxidation; strong nucleophile. |
| Odor Threshold | < 1 ppb | Detectable at minute concentrations; permeates standard nitrile gloves. |
| Flash Point | > 60°C (Combustible) | Classified as H227; treat as flammability risk during oxidation. |
| Solubility | Organic solvents | Requires a biphasic or solvent-mediated neutralization approach. |
| Key Hazards | Skin Irritant, Stench | H330 (Fatal if inhaled) in high concentrations; H315 (Skin Irritant) . |
Pre-Disposal Risk Assessment
Before opening the container, you must establish a "Stench Containment Zone." The odor of thiols is caused by the sulfur atom's lone pairs binding to olfactory receptors. To eliminate the smell, we must chemically alter this sulfur atom.
The Chemistry of Neutralization:
We utilize Oxidative Desulfurization . By reacting the thiol (
-
Thiol
Disulfide: (Odor is reduced but still present). -
Disulfide
Sulfonic Acid: (Odor is effectively neutralized).
Goal: Drive the reaction to the Sulfonic Acid stage using excess oxidant.
Step-by-Step Neutralization Protocol
Reagent: Sodium Hypochlorite (Commercial Bleach, 5-10% NaOCl). Why Bleach? It is cheaper, more stable, and faster-acting than hydrogen peroxide for this specific application.
Phase 1: Preparation
-
Ventilation: Work exclusively in a functioning fume hood.
-
Glassware: Use a wide-mouth beaker (to prevent pressure buildup) twice the volume of your waste.
-
Cooling: Prepare an ice bath. The oxidation of thiols is exothermic .
Phase 2: The Oxidation Process[1]
-
Solvent Carrier: If the mercaptan is neat (pure liquid/solid), dissolve it in a small amount of dichloromethane or ethanol. This increases surface area for the reaction.
-
Bleach Addition:
-
Place the mercaptan solution in the ice bath.
-
Slowly add the bleach solution.
-
Ratio: Use approximately 100 mL of bleach per 1 gram of thiol . This large excess ensures we push past the disulfide stage to the sulfonate stage.
-
-
Agitation: Stir the mixture for 30–60 minutes.
-
Verification (The "Sniff Test"):
-
Scientific Method: Dip a strip of Lead Acetate Paper into the solution. If it turns black (
), active sulfide/thiol is still present. Add more bleach. -
Field Method: Carefully waft air from the hood face. If the "rotten cabbage" smell persists, the reaction is incomplete.
-
Phase 3: Waste Packaging
-
Consolidation: Once neutralized, the solution consists of aqueous bleach, organic solvent, and mesitylenesulfonic acid salts.
-
Container: Pour into a chemically resistant HDPE waste container.
-
Venting: CRITICAL. Evolution of oxygen or chlorine gas may continue slowly. Use a vented cap (e.g., Nalgene Vented Closure) or leave the cap slightly loose in the back of the hood for 24 hours before final tightening.
Visualization: Decision & Reaction Logic
Diagram 1: Disposal Workflow
This decision tree guides the researcher through the operational logic of disposal.
Caption: Operational workflow for the safe assessment, neutralization, and disposal of thiol waste.
Diagram 2: Chemical Mechanism of Deodorization
Understanding the chemical pathway ensures the user understands why excess bleach is required.
Caption: Stepwise oxidation pathway. Stopping at Step 1 (Disulfide) often leaves residual odors; Step 2 (Sulfonate) is the target.
Waste Stream Management & Handoff
Once the reaction is quenched and the odor is gone, the material is still Hazardous Waste . It cannot be poured down the drain due to organic content and potential aquatic toxicity.
Labeling Requirements:
-
Chemical Name: "Quenched Thiol Waste (Contains: Bleach, Dichloromethane, Mesitylenesulfonic acid)."
-
Hazards: Irritant, Oxidizer (if excess bleach remains).
-
EPA Waste Codes (US):
-
D001: If the solvent used (e.g., Ethanol) lowers the flash point < 60°C.
-
D002: If the final pH is > 12.5 (due to excess bleach). Check pH and adjust to 5-9 if required by your local EHS.
-
D003 (Reactive): While technically for sulfides generating toxic gas, fully oxidized thiols usually do not trigger this, but "Stench" wastes are often flagged under this category for special handling by contractors.
-
Emergency Contingencies
Spill Scenario:
-
Evacuate: Immediate area only (unless spill is > 100mL).
-
Isolate: Close lab doors to prevent odor migration.
-
Decontaminate:
-
Do not use standard spill pads immediately (they will just hold the smell).
-
Cover the spill with powdered bleach or a 10% bleach solution .
-
Allow to sit for 15 minutes.
-
Absorb with clay or vermiculite.
-
Double bag in heavy-duty hazardous waste bags.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2] [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Chemistry Steps. (n.d.). Oxidation of Thiols. [Link]
Sources
Personal protective equipment for handling 2,4,6-Trimethylbenzyl mercaptan
Executive Summary: The "Stench" Factor & Toxicity
Handling 2,4,6-Trimethylbenzyl mercaptan (also known as Mesitylmethanethiol) presents a dual challenge: chemical toxicity and extreme olfactory potency . While the compound is an acute toxin and irritant, its low odor threshold (detectable at parts per billion) poses a unique logistical risk. A minor release can trigger building evacuations, panic, and "false alarm" gas leak reports due to its sulfurous, skunk-like odor.
This guide moves beyond basic compliance. It establishes a containment-first protocol designed to protect the researcher from toxicity and the facility from contamination.
Risk Assessment & Hazard Identification
Before selecting PPE, understand the enemy.
| Hazard Class | Specific Risk | Mechanism of Action |
| Acute Toxicity | Oral/Inhalation | Interferes with biological oxidation processes; potential central nervous system depression. |
| Stench | Logistical/Environmental | Volatile sulfur compounds (VSCs) bind to olfactory receptors at <1 ppb. Permeates standard rubber rapidly. |
| Irritant | Skin/Eye | Causes severe dermatitis and conjunctivitis upon contact. |
| Environmental | Aquatic Toxicity | Long-lasting toxic effects in aquatic environments (Category 1). |
The PPE Defense System
Standard lab PPE is insufficient for mercaptans due to the high permeation rate of sulfur compounds through thin rubber.
A. Hand Protection (The Critical Barrier)
Recommendation: Double-gloving is mandatory .
-
Inner Layer: 4-mil Nitrile (Standard dexterity).
-
Outer Layer: 5-8 mil Nitrile or Laminated Film (Silver Shield®) for stock solution handling.
-
The Science: Sulfur compounds are lipophilic and can permeate thin nitrile in minutes. The air gap between two pairs of gloves acts as a diffusion buffer, significantly delaying breakthrough time.
-
Protocol: Change the outer pair immediately upon splash. Change both pairs every 60 minutes during active handling.
B. Respiratory & Engineering Controls
Primary Control: Chemical Fume Hood.
-
Requirement: Face velocity of 80–100 fpm.
-
Sash Height: Keep as low as possible (working height ~18 inches) to maximize capture efficiency.
-
Secondary Control (If Hood Fails): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. Note: Do not rely on respirators for routine handling; they are for emergency egress or spill cleanup only.
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are inadequate due to the risk of aerosolized micro-droplets carrying the stench.
-
Body: Standard cotton lab coat (buttoned). For larger volumes (>50mL), use a disposable Tyvek® apron to prevent clothing contamination.
Operational Protocol: The "Zero-Release" Workflow
Phase 1: Preparation (The Bleach Trap)
Never open the bottle without a neutralization bath ready.
-
Prepare Oxidant: Mix a 10-15% Sodium Hypochlorite (Bleach) solution.
-
Recipe: 1 part commercial bleach to 3 parts water.
-
-
Staging: Place a wide-mouth beaker of this solution inside the fume hood.
-
Causality: Bleach oxidizes the thiol (-SH) group to a disulfide (-S-S-) or sulfonate (
), which are non-volatile and odorless [1].
Phase 2: Handling (Solids vs. Liquids)
2,4,6-Trimethylbenzyl mercaptan can be a solid (mp 42-44°C) or supercooled liquid.[1][2]
-
If Solid:
-
Do not weigh on an open benchtop balance.
-
Technique: Tare a vial with a cap. Add solid inside the hood. Cap tightly. Weigh the sealed vial. Return to hood to dispense.
-
-
If Liquid:
-
Technique: Use a syringe with a long needle (Luer-lock) to withdraw liquid through a septum if possible. Avoid pouring.
-
Wipe-Down: Immediately wipe the bottle threads with a bleach-soaked Kimwipe before recapping.
-
Phase 3: Decontamination & Disposal[3]
-
Glassware: Do not wash immediately. Submerge all contaminated glassware, syringes, and needles directly into the Bleach Bath.
-
Soak Time: Allow to soak for 24 hours . This ensures complete oxidation of the sulfur residues.
-
Waste: The bleach solution can generally be poured down the drain with copious water (verify local regulations), or disposed of as chemical waste.
Visual Workflow (DOT Diagram)
Figure 1: Operational workflow for handling high-stench thiols, emphasizing the "Kill Step" (Bleach Oxidation) prior to disposal.
Emergency Response: Spill Protocol
If a spill occurs outside the fume hood:
-
Evacuate: Clear the immediate area.
-
Alert: Notify safety officers immediately (Stench protocol).
-
PPE Upgrade: Don a full-face respirator (OV cartridges) before re-entering.
-
Neutralize: Cover the spill with powdered bleach or absorb with vermiculite, then soak with bleach solution.
-
Wait: Allow 15-30 minutes for oxidation before cleanup.
References
-
Columbia University Environmental Health & Safety. (2015). SOP for Stench Chemicals: Thiols, Sulfides, Selenides. [Link]
-
University of Rochester, Dept. of Chemistry. (n.d.). Reagents & Solvents: How to Work with Thiols. [Link]
-
University College London (UCL). (2020). Thiols: Safety Services. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
